molecular formula C4H7I B3275544 1-Iodo-2-butene CAS No. 627-24-7

1-Iodo-2-butene

Cat. No.: B3275544
CAS No.: 627-24-7
M. Wt: 182 g/mol
InChI Key: LOPHPAWGOMDGMA-NSCUHMNNSA-N
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Description

1-Iodo-2-butene is a useful research compound. Its molecular formula is C4H7I and its molecular weight is 182 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-iodobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPHPAWGOMDGMA-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene, also known as crotyl iodide, is a valuable reagent in organic synthesis, primarily utilized in the introduction of the crotyl group in various chemical transformations. Its allylic iodide structure makes it a reactive electrophile, susceptible to nucleophilic attack, and a precursor for organometallic reagents. This guide provides a comprehensive overview of the synthesis, discovery, and key chemical properties of this compound, with a focus on experimental protocols and quantitative data to support research and development activities.

Physicochemical Properties

This compound is a flammable liquid that exists as (E) and (Z) stereoisomers. It is crucial to consider the isomeric form in synthetic applications as it can influence the stereochemical outcome of reactions.

PropertyValueReference
Molecular Formula C₄H₇I[1]
Molecular Weight 182.00 g/mol [1]
CAS Number 627-24-7 ((E)-isomer)[1][2]
IUPAC Name (2E)-1-iodobut-2-ene[1]
Boiling Point 109.77 °C (estimate)[3]
Density 1.6556 g/cm³ (rough estimate)[3]
Refractive Index 1.5110 (estimate)[3]

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways. The primary methods involve the electrophilic addition of hydrogen iodide to 1,3-butadiene (B125203), the conversion of crotyl alcohol, and the Finkelstein halogen exchange reaction.

Electrophilic Addition of Hydrogen Iodide to 1,3-Butadiene

The reaction of 1,3-butadiene with hydrogen iodide (HI) is a direct method for the preparation of a mixture of iodo-butenes. This reaction proceeds via an electrophilic addition mechanism, leading to the formation of both the 1,2-addition product (3-iodo-1-butene) and the 1,4-addition product (this compound). The regioselectivity of this reaction is influenced by kinetic and thermodynamic control.

G 1,3-Butadiene 1,3-Butadiene Carbocation_Intermediate Allylic Carbocation Intermediate 1,3-Butadiene->Carbocation_Intermediate + HI HI HI 1_2_Product 3-Iodo-1-butene (1,2-addition) Carbocation_Intermediate->1_2_Product I⁻ attack at C2 1_4_Product This compound (1,4-addition) Carbocation_Intermediate->1_4_Product I⁻ attack at C4

Caption: Electrophilic addition of HI to 1,3-butadiene.

Experimental Protocol:

  • Materials: 1,3-Butadiene, anhydrous hydrogen iodide, diethyl ether.

  • Procedure:

    • A solution of 1,3-butadiene in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone (B3395972) bath.

    • Anhydrous hydrogen iodide gas is bubbled through the solution with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting mixture of iodo-butenes is purified by fractional distillation.

  • Expected Yield: The ratio of 1,2- to 1,4-addition products is temperature-dependent. At lower temperatures, the kinetically favored 1,2-adduct is the major product, while at higher temperatures, the thermodynamically more stable 1,4-adduct (this compound) is favored.

Conversion of Crotyl Alcohol to this compound (Appel Reaction)

A reliable method for the stereospecific conversion of an alcohol to an alkyl iodide is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This method is advantageous as it often proceeds with inversion of configuration.

G Crotyl_Alcohol Crotyl Alcohol Intermediate Alkoxyphosphonium Iodide Crotyl_Alcohol->Intermediate + PPh₃, I₂ Reagents PPh₃, I₂, Imidazole (B134444) Product This compound Intermediate->Product I⁻ attack (SN2) Byproduct Triphenylphosphine oxide, HI Intermediate->Byproduct

Caption: Synthesis of this compound from crotyl alcohol.

Experimental Protocol: [4][5]

  • Materials: Crotyl alcohol, triphenylphosphine, iodine, imidazole, dichloromethane.

  • Procedure:

    • To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol) and imidazole (3 eq).

    • Stir the mixture for 2 minutes, then add crotyl alcohol (1 mmol).

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

  • Expected Yield: This method generally provides good to excellent yields of the corresponding iodide.

Finkelstein Halogen Exchange Reaction

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from the corresponding chlorides or bromides. This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[6][7][8]

G Crotyl_Halide Crotyl Chloride/Bromide Product This compound Crotyl_Halide->Product + NaI NaI NaI in Acetone Precipitate NaCl / NaBr (precipitate)

Caption: Finkelstein reaction for this compound synthesis.

Experimental Protocol:

  • Materials: Crotyl chloride or crotyl bromide, sodium iodide, acetone.

  • Procedure:

    • Dissolve crotyl chloride or crotyl bromide in dry acetone.

    • Add a stoichiometric excess of sodium iodide to the solution.

    • Reflux the reaction mixture for several hours. The formation of a white precipitate (NaCl or NaBr) indicates the progress of the reaction.

    • After cooling to room temperature, filter off the precipitate.

    • Remove the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation.

  • Expected Yield: High yields are typically achieved with this method, especially for primary halides.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. Below are the expected spectral features.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 182. Key fragmentation patterns for iodoalkanes include the loss of an iodine atom (m/z 127) and the formation of the butyl cation (C₄H₇⁺) at m/z 55.[9][10]

m/zProposed Fragment Ion
182[C₄H₇I]⁺ (Molecular Ion)
127[I]⁺
55[C₄H₇]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the C=C double bond and C-I bond.

Wavenumber (cm⁻¹)Vibration
~3020=C-H stretch
~1650C=C stretch
~965C-H bend (trans-alkene)
~500-600C-I stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. For (E)-1-iodo-2-butene, the following signals are expected: a doublet for the methyl protons, a multiplet for the vinylic protons, and a doublet for the methylene (B1212753) protons adjacent to the iodine.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis and use are rooted in the fundamental principles of organic chemistry developed in the 19th and early 20th centuries. The Finkelstein reaction, first described by Hans Finkelstein in 1910, provided a general method for the preparation of alkyl iodides. The understanding of electrophilic additions to conjugated dienes, which explains the formation of this compound from 1,3-butadiene, was also a significant development in this era. A specific synthesis of (2E)-1-iodo-2-butene was reported in the journal Synthesis in 1989.[2]

Conclusion

This compound is a versatile synthetic intermediate that can be prepared through several reliable methods. This guide has detailed the most common and effective synthetic routes, including electrophilic addition to a conjugated diene, conversion from the corresponding alcohol, and halogen exchange. The provided experimental protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient preparation and characterization of this important chemical building block.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene, also known as crotyl iodide, is an organoiodine compound that serves as a valuable reagent and intermediate in organic synthesis. Its structure, featuring a reactive carbon-iodine bond allylic to a carbon-carbon double bond, imparts unique reactivity, making it a useful building block for the introduction of the butenyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, reactivity, and characterization.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₇I[1]
Molecular Weight 182.00 g/mol [1]
Appearance Likely a colorless to pale yellow liquidInferred from similar alkyl iodides
Boiling Point Not available (n/a)[2]
Melting Point Not available (n/a)[2]
Density Not available (n/a)[2]
Refractive Index Not available (n/a)[2]
Solubility Expected to be soluble in common organic solvents (e.g., ether, acetone (B3395972), chloroform) and insoluble in water.Inferred from similar alkyl iodides
XLogP3-AA 2.3[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction.[3][4] This reaction involves the treatment of a more readily available crotyl halide, such as crotyl bromide or crotyl chloride, with an excess of sodium iodide in a suitable solvent, typically acetone.[3][4] The success of the reaction is driven by the precipitation of the less soluble sodium bromide or sodium chloride in acetone, which shifts the equilibrium towards the formation of the desired iodoalkane.[3]

Finkelstein_Reaction reactant Crotyl Bromide (or Chloride) product (E/Z)-1-Iodo-2-butene reactant->product Sɴ2 reaction reagent + NaI reagent->product solvent Acetone solvent->product byproduct + NaBr(s) / NaCl(s)↓ product->byproduct

Caption: Synthesis of this compound via the Finkelstein Reaction.

Experimental Protocol: Synthesis of (E)-1-Iodo-2-butene

The following is a representative protocol for the synthesis of (E)-1-iodo-2-butene from (E)-crotyl bromide using the Finkelstein reaction.

Materials:

  • (E)-Crotyl bromide

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • To the stirred solution, add (E)-crotyl bromide (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of sodium bromide will form as the reaction proceeds.[3]

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by vacuum distillation.[5] Due to the potential for decomposition at elevated temperatures, it is crucial to use a reduced pressure distillation setup. The purified product should be stored in a cool, dark place, as alkyl iodides can be light-sensitive.

Chemical Reactivity

This compound is a reactive organic halide. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions.[6] As an allylic halide, it is particularly susceptible to Sɴ2 reactions.[3]

Nucleophilic_Substitution reactant (E/Z)-1-Iodo-2-butene product Allylic Substitution Product reactant->product Sɴ2 reaction nucleophile + Nu⁻ nucleophile->product leaving_group + I⁻ product->leaving_group

Caption: General Nucleophilic Substitution Reaction of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of this compound. While specific spectral data for the pure compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the vinylic protons, and the methylene (B1212753) protons adjacent to the iodine atom. The vinylic protons will exhibit characteristic coupling constants depending on the stereochemistry (cis or trans).

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the iodine will be significantly influenced by the electronegativity of the iodine atom.

General Experimental Protocol for NMR Analysis:

  • Dissolve a small sample of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Safety and Handling

This compound is expected to be a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Alkyl iodides can be lachrymatory and should be handled with care. Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a versatile synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. Its synthesis via the Finkelstein reaction is straightforward, and its reactivity as an allylic halide makes it a valuable tool in organic synthesis. Proper handling and purification are essential for its effective use in research and development. This guide provides a foundational understanding for professionals working with this compound.

References

Core Compound Overview: 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodo-2-butene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its prospective applications in the field of drug development.

Chemical Identity and Synonyms

This compound is an organoiodine compound and a derivative of butene. It exists as two geometric isomers, (E)- and (Z)-1-iodo-2-butene. The (E)-isomer is more commonly referenced in chemical literature.

  • IUPAC Name : (2E)-1-iodobut-2-ene

  • CAS Number : 627-24-7 (for the (E)-isomer)[1][2]

  • Molecular Formula : C₄H₇I[1][2][3]

  • Synonyms : (E)-1-iodobut-2-ene, (E)-1-iodo-but-2-ene, 1-iodobut-2-ene, 2-Butene, 1-iodo-[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (E)-1-iodo-2-butene. The data presented is a combination of estimated and computed values from chemical databases.

PropertyValueSource
Molecular Weight 182.00 g/mol PubChem[3]
Boiling Point 109.77 °C (estimated)ChemicalBook[4]
Exact Mass 181.95925 DaPubChem[3]
XLogP3-AA 2.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 0PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 0 ŲPubChem[3]
Complexity 30.6PubChem[3]

Experimental Protocols

Synthesis of this compound from 2-Buten-1-ol

This protocol is based on the iodination of allylic alcohols using hydrogen iodide generated in situ from chlorotrimethylsilane (B32843) and sodium iodide. This method is effective for producing allylic iodides under mild conditions.

Reaction Scheme:

CH₃CH=CHCH₂OH + TMSCl + NaI → CH₃CH=CHCH₂I + NaCl + (TMS)₂O

Materials and Equipment:

  • Reagents:

    • (E)-2-Buten-1-ol (crotyl alcohol)

    • Chlorotrimethylsilane (TMSCl)

    • Sodium iodide (NaI)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium iodide (1.2 equivalents) in anhydrous acetonitrile. Stir the suspension at room temperature.

  • Addition of Alcohol: To the stirring suspension, add (E)-2-buten-1-ol (1.0 equivalent) via syringe.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound, as an allylic iodide, is a reactive alkylating agent. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity makes it a useful intermediate in organic synthesis and potentially in drug development for the covalent modification of lead compounds.

Key Potential Applications:

  • Alkylation of Nucleophiles: It can be used to introduce the butenyl group onto various nucleophiles such as amines (N-alkylation), phenols/alcohols (O-alkylation), and thiols (S-alkylation), which are common functionalities in drug scaffolds.[5]

  • Modulation of Physicochemical Properties: The introduction of a small, somewhat lipophilic butenyl group can be used to fine-tune the properties of a drug candidate.[5] This can influence:

    • Lipophilicity: Affecting the molecule's ability to cross cell membranes.[5]

    • Binding Affinity: The alkyl chain can establish van der Waals interactions within the target's binding pocket, potentially increasing affinity and selectivity.[5]

    • Metabolic Stability: Alkylation can block metabolically labile sites on a molecule, thereby increasing its biological half-life.[5]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from 2-buten-1-ol.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_end Final Product start1 2-Buten-1-ol step1 In situ generation of HI and reaction with alcohol start1->step1 start2 NaI + TMSCl start2->step1 step2 Quenching (Na₂S₂O₃) step1->step2 step3 Extraction with Diethyl Ether step2->step3 step4 Washing & Drying step3->step4 step5 Purification (Chromatography) step4->step5 end_product This compound step5->end_product

Caption: Synthetic workflow for this compound.

Conceptual Signaling Pathway Modification

This diagram illustrates the conceptual use of this compound in drug development to covalently modify a lead compound, thereby altering its interaction with a biological target (e.g., a protein kinase).

G cluster_scaffold Lead Compound Modification cluster_target Target Interaction cluster_outcome Biological Outcome lead Lead Compound (e.g., with a thiol group) modified_lead Modified Lead (Butenyl-conjugated) lead->modified_lead Alkylation reagent This compound reagent->modified_lead binding_pocket Binding Pocket modified_lead->binding_pocket Binds to protein Target Protein (e.g., Kinase) protein->binding_pocket Contains inhibition Enhanced Binding Affinity & Target Inhibition binding_pocket->inhibition Leads to pathway Downstream Signaling Pathway Blocked inhibition->pathway

Caption: Conceptual use in covalent drug design.

References

Spectroscopic Profile of 1-Iodo-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-iodo-2-butene, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the established principles of spectroscopic interpretation and analysis of closely related iodoalkanes and substituted butenes. This document also outlines standardized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of analogous compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.5 - 5.8m2H-CH=CH-
~3.9 - 4.1d2HICH₂-
~1.6 - 1.8d3HCH₃-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~125 - 135-CH=CH-
~10 - 20ICH₂-
~15 - 25CH₃-

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3010 - 3050Medium=C-H Stretch
~2850 - 2960MediumC-H Stretch (Alkyl)
~1640 - 1680Medium-WeakC=C Stretch
~960 - 980Strong=C-H Bend (trans)
~500 - 600StrongC-I Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
182Moderate[M]⁺ (Molecular Ion)
127High[I]⁺
55High[C₄H₇]⁺ (Loss of I)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (5-25 mg) is prepared by dissolving it in an appropriate deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) within an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is utilized.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is recorded. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

  • Data Processing: The final spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_structure Structure Elucidation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Thin Film on Salt Plates Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilution and Injection Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform (FID to Spectrum) Acq_NMR->Proc_NMR Proc_IR Fourier Transform (Interferogram to Spectrum) Acq_IR->Proc_IR Proc_MS Signal Processing (Ion Count to Spectrum) Acq_MS->Proc_MS Interp_NMR Chemical Shifts, Splitting Patterns, Integration Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight, Fragmentation Pattern Proc_MS->Interp_MS Structure Combined Analysis for Structural Confirmation Interp_NMR->Structure Interp_IR->Structure Interp_MS->Structure

A generalized workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the (E) and (Z) Isomers of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 1-iodo-2-butene, also known as crotyl iodide. Given the limited availability of detailed experimental data for these specific isomers in publicly accessible literature, this guide combines known information with established principles of organic chemistry and data from analogous compounds to offer a practical resource for researchers.

Introduction

(E)- and (Z)-1-iodo-2-butene are versatile chemical intermediates that hold potential in organic synthesis and drug discovery. Their structure, featuring a reactive allylic iodide and a stereodefined double bond, makes them valuable building blocks for introducing the butenyl moiety into larger molecules. The stereochemistry of the double bond can significantly influence the biological activity and conformational properties of the final products, making stereoselective synthesis and characterization of these isomers crucial. Iodoalkanes are frequently used in medicinal chemistry as alkylating agents to modify lead compounds, enhancing properties like lipophilicity and binding affinity. The butenyl group, a common structural motif in natural products, can be further functionalized, allowing for the construction of diverse molecular scaffolds.

Physicochemical and Spectroscopic Data

Precise experimental data for both isomers is scarce. The following tables summarize available computed and estimated data, supplemented with typical spectroscopic characteristics for analogous allylic iodides and butene isomers.

Table 1: General Properties of this compound Isomers

Property(E)-1-Iodo-2-butene(Z)-1-Iodo-2-butene
Molecular Formula C₄H₇IC₄H₇I
Molecular Weight 182.00 g/mol [1][2]182.00 g/mol
CAS Number 38169-04-9[3]53121-23-6

Table 2: Estimated and Computed Physical Properties

Property(E)-1-Iodo-2-butene(Z)-1-Iodo-2-butene
Boiling Point ~109.77 °C (estimate)[4]No data available
Density ~1.656 g/cm³ (estimate)[4]No data available
Refractive Index ~1.511 (estimate)[4]No data available
XLogP3-AA 2.3No data available

Table 3: Predicted Spectroscopic Data

Spectroscopic Technique(E)-1-Iodo-2-butene(Z)-1-Iodo-2-butene
¹H NMR (Predicted) Signals for CH₃, CH=CH, and CH₂I protons. The coupling constant between the vinyl protons is expected to be in the range of 12-18 Hz, characteristic of a trans-alkene.Signals for CH₃, CH=CH, and CH₂I protons. The coupling constant between the vinyl protons is expected to be in the range of 6-12 Hz, characteristic of a cis-alkene.
¹³C NMR (Predicted) Four distinct signals corresponding to the four carbon atoms. The chemical shifts will be influenced by the iodine atom and the double bond.Four distinct signals. The chemical shifts, particularly for the vinyl carbons, will differ from the (E)-isomer due to stereoelectronic effects.
IR Spectroscopy (Predicted) C-H stretch (alkene) ~3010-3040 cm⁻¹, C=C stretch ~1665-1675 cm⁻¹, C-H bend (trans) ~960-970 cm⁻¹, C-I stretch ~500-600 cm⁻¹C-H stretch (alkene) ~3010-3040 cm⁻¹, C=C stretch ~1650-1660 cm⁻¹, C-H bend (cis) ~675-730 cm⁻¹, C-I stretch ~500-600 cm⁻¹
Mass Spectrometry (Predicted) Molecular ion peak (M⁺) at m/z 182. Common fragments would include loss of iodine ([M-I]⁺ at m/z 55) and the iodomethyl radical ([M-CH₂I]⁺), as well as fragments from the butenyl cation.Molecular ion peak (M⁺) at m/z 182 with a similar fragmentation pattern to the (E)-isomer, although relative intensities of fragment ions may differ slightly.

Experimental Protocols

Synthesis of (E)-1-Iodo-2-butene

The synthesis of (E)-1-iodo-2-butene can be achieved from commercially available (E)-crotyl alcohol or (E)-crotyl chloride/bromide. A common method for converting alcohols to iodides is the Appel reaction or by using other iodinating agents.

Proposed Protocol: Iodination of (E)-Crotyl Alcohol via Appel-type Reaction

  • Materials: (E)-Crotyl alcohol, Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Dichloromethane (B109758) (CH₂Cl₂), Sodium thiosulfate (B1220275) solution, Magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • To a solution of triphenylphosphine (1.1 eq.) in dry dichloromethane under an inert atmosphere at 0 °C, add iodine (1.1 eq.) portion-wise.

    • Stir the mixture until the iodine has completely reacted and a yellow-orange suspension of the phosphonium (B103445) salt is formed.

    • Add (E)-crotyl alcohol (1.0 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes or pentane) to yield (E)-1-iodo-2-butene.

G E-Crotyl Alcohol E-Crotyl Alcohol Intermediate_Complex [Ph3P-I]⁺I⁻ E-Crotyl Alcohol->Intermediate_Complex Reaction PPh3 / I2 PPh3 / I2 PPh3 / I2->Intermediate_Complex Forms E-1-Iodo-2-butene E-1-Iodo-2-butene Intermediate_Complex->E-1-Iodo-2-butene Produces Triphenylphosphine oxide Triphenylphosphine oxide Intermediate_Complex->Triphenylphosphine oxide Byproduct

Caption: Appel-type reaction for (E)-1-iodo-2-butene synthesis.

Synthesis of (Z)-1-Iodo-2-butene

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. A potential route involves the stereoselective reduction of 2-butyn-1-ol (B121050) to (Z)-2-buten-1-ol, followed by iodination.

Proposed Protocol: From (Z)-2-Buten-1-ol

  • Materials: (Z)-2-Buten-1-ol (can be prepared by Lindlar hydrogenation of 2-butyn-1-ol), Carbon tetrabromide (CBr₄) or Iodine (I₂), Triphenylphosphine (PPh₃), Acetonitrile (B52724) (CH₃CN).

  • Procedure:

    • Dissolve triphenylphosphine (1.5 eq.) in dry acetonitrile under an inert atmosphere.

    • Add either carbon tetrabromide (1.5 eq.) for an in-situ Appel-like reaction with subsequent halide exchange, or iodine (1.5 eq.).

    • Cool the mixture to 0 °C and add a solution of (Z)-2-buten-1-ol (1.0 eq.) in acetonitrile dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature, monitoring by TLC until the starting material is consumed.

    • Work-up is similar to the (E)-isomer synthesis, involving quenching, extraction, and purification by column chromatography.

G 2-Butyn-1-ol 2-Butyn-1-ol Z-2-Buten-1-ol Z-2-Buten-1-ol 2-Butyn-1-ol->Z-2-Buten-1-ol Hydrogenation Lindlar Catalyst Lindlar Catalyst Lindlar Catalyst->Z-2-Buten-1-ol Catalyzes Z-1-Iodo-2-butene Z-1-Iodo-2-butene Z-2-Buten-1-ol->Z-1-Iodo-2-butene Iodination Iodinating Agent Iodinating Agent Iodinating Agent->Z-1-Iodo-2-butene Reacts with

Caption: Synthetic pathway to (Z)-1-iodo-2-butene.

Reactivity and Applications in Drug Development

General Reactivity

As allylic iodides, both (E)- and (Z)-1-iodo-2-butene are expected to be highly reactive towards nucleophiles in Sₙ2 reactions. The carbon-iodine bond is weak, making iodide an excellent leaving group. These compounds can serve as electrophilic partners in various coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.

G cluster_reactivity Reactivity of this compound This compound This compound SN2_Product Sₙ2 Product This compound->SN2_Product Sₙ2 Reaction Coupling_Product Coupling Product This compound->Coupling_Product Cross-Coupling Nucleophile Nucleophile Nucleophile->SN2_Product Coupling_Partner Organometallic Reagent Coupling_Partner->Coupling_Product Catalyst Pd Catalyst Catalyst->Coupling_Product

Caption: General reactivity of this compound isomers.

Role in Drug Discovery and Development

While no specific drugs are reported to be synthesized directly from this compound, the butenyl moiety is a structural component of various biologically active natural products and synthetic molecules. The introduction of a butenyl group can influence a molecule's conformational flexibility and its interaction with biological targets.

The allylic iodide functionality allows for the covalent modification of target proteins, a strategy employed in the design of certain enzyme inhibitors. For instance, the iodide can react with nucleophilic residues like cysteine in an enzyme's active site, leading to irreversible inhibition.

Furthermore, the butenyl scaffold can be a starting point for the synthesis of more complex structures, such as butenolides, which are present in numerous bioactive natural products and have been investigated for their therapeutic potential.

G cluster_drug_development Application in Drug Development This compound This compound Modified_Compound Modified Lead (Improved Properties) This compound->Modified_Compound Alkylation Covalent_Inhibitor Covalent Inhibitor This compound->Covalent_Inhibitor Covalent Modification Butenolide_Synthesis Butenolide Synthesis This compound->Butenolide_Synthesis Lead_Compound Lead Compound Lead_Compound->Modified_Compound Protein_Target Protein Target (e.g., Kinase) Protein_Target->Covalent_Inhibitor

Caption: Potential roles of this compound in drug discovery.

Conclusion

The (E) and (Z) isomers of this compound are valuable, albeit under-characterized, reagents in organic synthesis. This guide has provided an overview of their known and predicted properties, along with plausible synthetic routes. Their potential as building blocks in the development of new therapeutics, particularly as covalent modifiers and precursors to complex scaffolds, warrants further investigation. The detailed experimental validation of the protocols and the full spectroscopic characterization of these isomers would be a valuable contribution to the field.

References

A Technical Guide to the Stereochemistry of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Iodo-2-butene is an organoiodine compound that serves as a versatile building block in organic synthesis. While its structure includes a carbon-carbon double bond, leading to geometric isomerism, it is fundamentally an achiral molecule. This guide provides an in-depth analysis of the stereochemical properties of this compound, clarifying the distinction between its geometric isomers ((E) and (Z)) and the concept of chirality. It further explores the stereochemistry of its chiral constitutional and saturated analogs, such as 3-iodo-1-butene and 2-iodobutane, to provide a comprehensive understanding of chirality within this molecular family. Detailed experimental protocols for the creation of a chiral center from an achiral precursor and the subsequent measurement of optical activity are presented to equip researchers with practical methodologies.

Stereochemical Analysis of this compound

The stereochemistry of a molecule dictates the three-dimensional arrangement of its atoms. For this compound, this analysis centers on two key concepts: geometric isomerism and chirality.

Molecular Structure and Geometric Isomerism

This compound possesses the molecular formula C₄H₇I.[1] Its structure is characterized by a four-carbon chain with a double bond between carbon-2 and carbon-3, and an iodine atom attached to carbon-1. The presence of the C2=C3 double bond restricts free rotation, giving rise to two distinct geometric isomers:

  • (E)-1-Iodo-2-butene: The higher priority groups on each carbon of the double bond (the methyl group on C3 and the iodomethyl group on C2) are on opposite sides.

  • (Z)-1-Iodo-2-butene: The higher priority groups are on the same side of the double bond.

These (E) and (Z) isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images.[2]

Analysis of Chirality

Chirality arises when a molecule is non-superimposable on its mirror image, a property most often caused by the presence of a stereocenter or chiral center.[3] A chiral center is typically a carbon atom bonded to four different substituent groups.

A systematic examination of the this compound structure reveals the absence of a chiral center :

  • C1: Bonded to two hydrogen atoms, one iodine atom, and a carbon group. It is not chiral.

  • C2 & C3: These sp²-hybridized carbons are part of a double bond and cannot be chiral centers.

  • C4: Bonded to three hydrogen atoms and one carbon atom. It is not chiral.

Since this compound lacks a chiral center and does not possess other elements of chirality (like axial or planar chirality), it is an achiral molecule. Consequently, it does not rotate plane-polarized light and has no optical activity.

The following diagram illustrates the isomeric relationship between the achiral geometric isomers of this compound and its chiral constitutional isomer, 3-iodo-1-butene.

G Figure 1: Isomeric Relationship of C4H7I cluster_isomers Constitutional Isomers cluster_geometric Geometric Isomers (Achiral) cluster_enantiomers Enantiomers (Chiral) C4H7I C4H7I This compound This compound C4H7I->this compound Positional 3-Iodo-1-butene 3-Iodo-1-butene C4H7I->3-Iodo-1-butene Positional (E)-1-Iodo-2-butene (E)-1-Iodo-2-butene This compound->(E)-1-Iodo-2-butene (Z)-1-Iodo-2-butene (Z)-1-Iodo-2-butene This compound->(Z)-1-Iodo-2-butene (R)-3-Iodo-1-butene (R)-3-Iodo-1-butene 3-Iodo-1-butene->(R)-3-Iodo-1-butene (S)-3-Iodo-1-butene (S)-3-Iodo-1-butene 3-Iodo-1-butene->(S)-3-Iodo-1-butene

Figure 1: Isomeric Relationship of C4H7I

Chirality in Related C4 Iodo-alkene Analogs

To fully address the topic of chirality, it is instructive to examine isomers and analogs of this compound that are chiral.

Chiral Constitutional Isomer: 3-Iodo-1-butene

3-Iodo-1-butene is a constitutional isomer of this compound. In this molecule, carbon-3 is bonded to four different groups (a hydrogen atom, an iodine atom, a methyl group, and a vinyl group), making it a chiral center. Therefore, 3-iodo-1-butene exists as a pair of enantiomers: (R)-3-iodo-1-butene and (S)-3-iodo-1-butene.

Chiral Saturated Analog: 2-Iodobutane

The saturated analog, 2-iodobutane, is also chiral. Its second carbon is a stereocenter bonded to hydrogen, iodine, a methyl group, and an ethyl group. It exists as (S)-(+)-2-iodobutane and (R)-(-)-2-iodobutane.

Quantitative Data Presentation

Since this compound is achiral, it has no specific rotation. The optical activity of its chiral analog, 2-iodobutane, provides a quantitative measure of how its enantiomers interact with plane-polarized light.[4]

CompoundCAS NumberMolecular FormulaSpecific Rotation ([α])
(S)-(+)-2-Iodobutane29882-56-2C₄H₉I+15.90°[4]
(R)-(-)-2-Iodobutane52152-71-3C₄H₉I-15.90°
Table 1: Optical Activity of Chiral C4 Iodoalkane Analogs. Note: Specific rotation values for enantiomers are equal in magnitude but opposite in sign.

Experimental Protocols

Illustrative Protocol: Synthesis of a Chiral Center

Many reactions in organic synthesis start with achiral reagents to produce chiral products.[5] Such a process typically results in a racemic mixture (an equal mixture of both enantiomers) because the formation of each enantiomer is equally probable.[6] The following protocol details the acid-catalyzed hydration of 1-butene (B85601) to 2-butanol (B46777), a classic example of creating a chiral center from an achiral starting material.[6]

Objective: To synthesize (R/S)-2-butanol from 1-butene.

Materials:

  • 1-Butene (gas)

  • 50% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Gas dispersion tube

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • Reaction Setup: Place 100 mL of 50% aqueous H₂SO₄ in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas dispersion tube. Cool the flask in an ice bath to maintain a temperature of 10-15°C.

  • Alkene Addition: Bubble 1-butene gas through the stirred sulfuric acid solution. Monitor the reaction rate by observing the absorption of the gas. Continue the addition until approximately 0.5 moles of 1-butene have been absorbed.

  • Hydrolysis: After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature. Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a beaker to hydrolyze the intermediate sulfate ester.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. The 2-butanol product will separate as an organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Neutralization: Combine the organic layer and the ether extracts. Wash sequentially with water and then with saturated NaHCO₃ solution until the washings are no longer acidic.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: Purify the crude 2-butanol by fractional distillation to obtain the final product, which will be a racemic mixture of (R)- and (S)-2-butanol.

G Figure 2: Workflow for Synthesis and Analysis of a Chiral Center start Start: Achiral Alkene (1-Butene) reaction Acid-Catalyzed Hydration (H₂O, H₂SO₄) start->reaction intermediate Planar Carbocation Intermediate (Achiral) reaction->intermediate product Product: Racemic Mixture (R/S)-2-Butanol intermediate->product Equal attack from both faces separation Chiral Resolution (e.g., Chiral Chromatography) product->separation enantiomer_R (R)-(-)-2-Butanol separation->enantiomer_R Isolate enantiomer_S (S)-(+)-2-Butanol separation->enantiomer_S Isolate analysis Polarimetry Analysis enantiomer_R->analysis enantiomer_S->analysis

Figure 2: Workflow for Synthesis and Analysis of a Chiral Center
Protocol: Measurement of Optical Activity

Objective: To determine the specific rotation of a chiral compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm length)

  • Volumetric flask (10 mL)

  • Analytical balance

Methodology:

  • Solution Preparation: Accurately weigh a sample of the chiral compound (e.g., 0.5 g of (S)-(+)-2-iodobutane).[4] Dissolve it in a suitable achiral solvent (e.g., ethanol) in a 10 mL volumetric flask and fill to the mark. Calculate the concentration (c) in g/mL.

  • Instrument Calibration: Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.

  • Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Observed Rotation: Measure the observed rotation (α). Record the value and the direction of rotation (+ for clockwise, - for counter-clockwise).

  • Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration of the solution in g/mL

Conclusion

This compound is an achiral molecule that exhibits geometric (E/Z) isomerism due to its internal double bond. A thorough understanding of its structure reveals the absence of a chiral center, and therefore, it does not possess optical activity. In contrast, its constitutional and saturated analogs, 3-iodo-1-butene and 2-iodobutane, are chiral and exist as pairs of enantiomers. The provided protocols for synthesizing a chiral center and measuring optical activity offer a practical framework for researchers working with stereoisomers. For professionals in drug development and chemical synthesis, distinguishing between these forms of stereoisomerism is critical for designing and executing stereoselective reactions.

References

Quantum Chemical Calculations for 1-Iodo-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and thermodynamic properties of (E)-1-iodo-2-butene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for conformational analysis, the prediction of spectroscopic signatures, and the determination of thermochemical data. Furthermore, it presents a detailed, adaptable experimental protocol for the synthesis of this compound and illustrates key computational and reactive pathways through diagrams.

Conformational Analysis

The conformational landscape of 1-iodo-2-butene is determined by the rotation around the C1-C2 and C2-C3 single bonds. Due to steric and electronic interactions, several conformers with varying relative energies exist. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying these stable conformers and the transition states that connect them.

The primary dihedral angles that define the conformation are C4-C3-C2-C1 and C3-C2-C1-I. A relaxed potential energy surface scan, where these dihedrals are systematically varied, can reveal the energetic minima corresponding to stable conformers.

Below is a diagram illustrating the primary rotational isomers of (E)-1-iodo-2-butene around the C1-C2 bond.

G cluster_0 Conformational Isomers of (E)-1-Iodo-2-butene A Gauche Conformer C Transition State A->C Rotation B Anti Conformer B->C Rotation C->A Rotation C->B Rotation

Caption: Conformational isomers of (E)-1-iodo-2-butene.

Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Ab initio methods, such as Gauge-Including Atomic Orbital (GIAO), are employed to calculate NMR chemical shifts.[1] These calculations provide theoretical spectra that can be compared with experimental data to aid in signal assignment and structure verification. The choice of basis set is crucial, with sets like 6-31G** often providing a good balance of accuracy and computational cost for halogenated compounds.[2] However, for heavier atoms like iodine, larger basis sets such as LanL2DZ may be necessary to achieve reasonable accuracy.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Haloalkene (Analogous to this compound)

Atom Predicted Chemical Shift (ppm) - B3LYP/6-31G**
H1 3.2 - 3.5
H2 5.5 - 5.8
H3 5.6 - 5.9
H4 1.7 - 1.9
C1 5 - 10
C2 125 - 130
C3 128 - 133
C4 15 - 20

Note: These are representative values for a similar haloalkene and may differ for this compound.

Infrared (IR) Spectroscopy

Vibrational frequencies can be calculated using DFT methods.[3] These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies for a Representative Iodoalkane

Vibrational Mode Calculated Frequency (cm⁻¹)
C-H stretch (sp²) 3050 - 3150
C-H stretch (sp³) 2850 - 3000
C=C stretch 1640 - 1680
C-I stretch 500 - 600

Note: These are representative values and may differ for this compound.[4]

Thermochemistry

The enthalpy of formation and Gibbs free energy of this compound can be calculated using high-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4). These methods involve a series of calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy.

Reactivity

As an allylic iodide, this compound is susceptible to nucleophilic substitution reactions (SN1 and SN2). Computational studies can be used to model the reaction pathways, locate transition states, and calculate activation energies, thereby providing insights into the reaction mechanism and kinetics.

The following diagram illustrates a generalized workflow for quantum chemical calculations.

G A Molecular Structure Input B Geometry Optimization A->B C Frequency Calculation B->C D Single Point Energy Calculation (Higher Level of Theory) B->D G Transition State Search (for Reactivity) B->G E NMR/IR Spectra Prediction C->E F Thermochemical Analysis C->F D->F H Reaction Pathway Analysis G->H

Caption: General workflow for quantum chemical calculations.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from general procedures for the hydroiodination of dienes.

Synthesis of this compound from 1,3-Butadiene (B125203)

Materials:

  • 1,3-Butadiene

  • Hydrogen Iodide (HI)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense a known amount of 1,3-butadiene into the flask.

  • Dissolve the condensed 1,3-butadiene in anhydrous diethyl ether.

  • Slowly bubble hydrogen iodide gas through the solution while maintaining the temperature at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess HI.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

The following diagram illustrates a representative reaction of an allylic iodide.

G cluster_1 Representative SN2 Reaction Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---C---I]⁻ Reactants->TS Attack of Nu⁻ Products 2-Butenyl-Nu + Iodide (I⁻) TS->Products Departure of I⁻

Caption: A representative SN2 reaction pathway for this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and safety data sheets lack specific experimental data on the thermal stability and decomposition of 1-iodo-2-butene. This guide, therefore, provides available information on the compound and discusses the general thermal behavior of related allylic iodides. The information regarding decomposition is based on general chemical principles and data for analogous compounds and should be treated as illustrative rather than definitive for this compound.

Introduction

This compound is an organoiodine compound with the chemical formula C4H7I.[1][2] As an allylic iodide, its chemical behavior is significantly influenced by the presence of the carbon-carbon double bond adjacent to the carbon-iodine bond. This structural feature is expected to play a crucial role in its thermal stability and decomposition pathways. This document aims to provide a comprehensive overview of the known properties of this compound and to extrapolate its likely thermal decomposition characteristics based on the behavior of similar chemical structures.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for its safe handling and for the design of any experimental studies.

PropertyValueSource
Molecular FormulaC4H7I[1][2]
Molecular Weight182.00 g/mol [1]
CAS Number627-24-7[1][2]
IUPAC Name(E)-1-iodobut-2-ene[1]
Physical StateLiquid (presumed)
Boiling PointNot available[3]
Melting PointNot available[3]
DensityNot available[3]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Flammable liquid and vapor (H226)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye damage (H318)[1]

  • May cause respiratory irritation (H335)[1]

Standard safe handling procedures for flammable and corrosive liquids should be strictly followed. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.

General Principles of Thermal Decomposition of Allylic Iodides

While specific data for this compound is unavailable, the thermal decomposition of allylic halides, in general, is understood to proceed through several key steps. The carbon-iodine (C-I) bond is the weakest bond in the molecule and is therefore the most likely site for initial bond cleavage upon heating.

Expected Decomposition Pathway:

The thermal decomposition of this compound is anticipated to be initiated by the homolytic cleavage of the C-I bond, which would generate a butenyl radical and an iodine radical.

  • Initiation: The primary step is the breaking of the carbon-iodine bond to form radicals. CH3-CH=CH-CH2I → CH3-CH=CH-CH2• + I•

  • Propagation/Termination: The resulting radicals can then undergo a variety of reactions, including:

    • Recombination: Two radicals can recombine.

    • Disproportionation: A hydrogen atom is transferred from one radical to another.

    • Elimination: Further decomposition of the butenyl radical.

    • Reaction with parent molecule: A radical can abstract an atom from an intact this compound molecule.

For related compounds, such as 1-iodobutane, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen iodide.[4] It is reasonable to expect that the decomposition of this compound would also produce these substances, in addition to a complex mixture of hydrocarbons.

The study of the thermal decomposition of alkyl iodides on aluminum surfaces has shown that C-I bond scission is a key step and that the resulting alkyl fragments can undergo further reactions like β-hydride elimination.[5]

A simplified, hypothetical workflow for investigating the thermal decomposition of this compound is presented below.

G Hypothetical Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Analysis cluster_3 Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine mass loss vs. temperature DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine heat flow vs. temperature GCMS Gas Chromatography-Mass Spectrometry (GC-MS) TGA->GCMS Identify volatile decomposition products FTIR Fourier-Transform Infrared Spectroscopy (FTIR) TGA->FTIR Identify gaseous decomposition products Kinetics Kinetic Analysis DSC->Kinetics Determine reaction enthalpy GCMS->Kinetics FTIR->Kinetics Mechanism Mechanism Elucidation Kinetics->Mechanism

References

The Solubility of 1-Iodo-2-butene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-iodo-2-butene in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for determining precise solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for utilizing this compound in various laboratory and development settings.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which emphasizes the intermolecular forces between the solute and the solvent.[1][2] For a solute to dissolve in a solvent, the energy required to break the intermolecular interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules. Key factors influencing the solubility of this compound include:

  • Polarity: this compound is a relatively nonpolar molecule. The carbon-iodine bond has a low electronegativity difference, and the butene hydrocarbon chain is nonpolar. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents.

  • Van der Waals Forces: The primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also exhibit these types of forces will be more effective at dissolving it.

  • Hydrogen Bonding: this compound is not a hydrogen bond donor and a very weak acceptor. Consequently, its solubility in protic, hydrogen-bonding solvents like water and, to a lesser extent, lower alcohols, is expected to be low.

Qualitative Solubility Profile

Based on established chemical principles, a qualitative solubility profile for this compound can be predicted. It is generally described as soluble in organic solvents and insoluble in water.[3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh"Like dissolves like" principle; both are nonpolar and interact primarily through London dispersion forces.
Aromatic Hydrocarbons Benzene, Toluene, XyleneHighSimilar nonpolar characteristics and the ability to engage in π-stacking interactions.
Halogenated Solvents Dichloromethane, ChloroformHighThe presence of a halogen atom in both solute and solvent can lead to favorable dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are weakly polar and can effectively solvate nonpolar compounds.
Ketones Acetone, Methyl Ethyl KetoneModerateKetones are polar aprotic solvents; while they can dissolve this compound, the polarity difference may limit high solubility.
Alcohols Methanol, EthanolLow to ModerateThe polarity of alcohols, especially shorter-chain ones, and their strong hydrogen-bonding networks make them less ideal solvents for nonpolar compounds.
Polar Aprotic Solvents Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)LowThese solvents are highly polar and are generally poor solvents for nonpolar compounds like haloalkenes.[5][6]
Water InsolubleThe high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for the nonpolar this compound.[3]

Quantitative Solubility Data

Experimental Protocols

To obtain quantitative solubility data, the following experimental methodologies can be employed.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure caps

  • Filtration apparatus (e.g., syringe with a 0.45 µm filter)

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.45 µm filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Gently evaporate the solvent from the dish in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or vacuum oven may be necessary.

    • Once the solvent is completely removed, re-weigh the dish containing the solute residue.

    • The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation:

    • Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

    • Solubility can also be expressed in other units such as mol/L by converting the mass of the solute to moles.

Protocol 2: Spectroscopic Method for Solubility Determination

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • The same materials as in the gravimetric method for preparing the saturated solution.

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a standard curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.[7]

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in Protocol 1.

    • Filter the saturated solution.

    • Dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation from the standard curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal and agitate at constant temperature (24-48h) prep1->prep2 prep3 Allow undissolved solute to settle prep2->prep3 analysis1 Draw supernatant and filter (0.45 µm filter) prep3->analysis1 analysis2 Transfer a known volume of filtrate to a pre-weighed dish analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh the dish with the solute residue analysis3->analysis4 calc1 Calculate the mass of dissolved solute analysis4->calc1 calc2 Determine solubility (e.g., in g/100 mL or mol/L) calc1->calc2

Caption: General workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of this compound.

solubility_factors solubility Solubility of This compound intermolecular_forces Intermolecular Forces solubility->intermolecular_forces solute_props Solute Properties (this compound) solute_polarity Low Polarity solute_props->solute_polarity solute_hbond Weak H-Bond Acceptor solute_props->solute_hbond solvent_props Solvent Properties solvent_polarity Polarity solvent_props->solvent_polarity solvent_hbond H-Bonding Capacity solvent_props->solvent_hbond intermolecular_forces->solute_props intermolecular_forces->solvent_props london_dispersion London Dispersion intermolecular_forces->london_dispersion dipole_dipole Dipole-Dipole intermolecular_forces->dipole_dipole

Caption: Key factors influencing the solubility of this compound.

References

Technical Guide on the Hazards and Safety Precautions for 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene (CAS No. 627-24-7) is a halogenated alkene used as a reagent and intermediate in organic synthesis.[1] Its reactivity makes it a valuable building block, but also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known hazards of this compound and details essential safety precautions for its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive and irritant effects on skin, eyes, and the respiratory system.[1]

GHS Hazard Statements: [1]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Hazard Classes and Categories: [1]

  • Flammable Liquids: Category 3

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 1

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3

Physical and Chemical Properties

Accurate physical and chemical data are crucial for the safe handling of any chemical. The following tables summarize the available data for this compound. It should be noted that some properties are estimated and may vary.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C4H7I[2][3]
Molecular Weight 182.00 g/mol [2]
Appearance Colorless to brown clear liquid[4]
Boiling Point 109.77°C (estimate)[5]
Melting Point Not available[6]
Density 1.6556 g/mL (rough estimate)[5]
Refractive Index 1.5110 (estimate)[5]

Table 2: Chemical Safety and Reactivity Data

PropertyValueSource(s)
CAS Number 627-24-7[2][3]
IUPAC Name (E)-1-iodobut-2-ene[2]
Synonyms 1-iodobut-2-ene, crotyl iodide[7]
XLogP3 2.3[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following diagram outlines the logical workflow for selecting appropriate PPE.

PPE_Selection Workflow for PPE Selection for this compound cluster_assessment Hazard Assessment start Task: Handling this compound hazards Identify Hazards: - Flammable Liquid - Skin Irritant - Serious Eye Damage - Respiratory Irritant start->hazards eye_protection Eye Protection: Chemical Splash Goggles AND Face Shield hazards->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart. hazards->hand_protection body_protection Body Protection: Flame-retardant lab coat. Closed-toe shoes. hazards->body_protection respiratory_protection Respiratory Protection: Work in a certified chemical fume hood. hazards->respiratory_protection

Caption: PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling Procedures

While a specific, peer-reviewed experimental protocol for a reaction involving this compound could not be identified in the literature, the following represents a "best practice" methodology for its safe handling in a laboratory setting, based on established procedures for flammable and reactive haloalkanes.

5.1. Preparation and Engineering Controls

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound and all other reagents to be used.

  • Fume Hood: All handling of this compound must be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

  • Eliminate Ignition Sources: Ensure the work area is free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.

  • Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible.

  • Emergency Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher (Class B or ABC).

5.2. Chemical Handling and Reaction Setup

The following diagram illustrates a general workflow for the safe handling of this compound during a typical laboratory experiment.

Safe_Handling_Workflow General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (clear of clutter, check airflow) prep_ppe->prep_hood prep_reagents Assemble Glassware and Reagents prep_hood->prep_reagents transfer Transfer this compound (use syringe or cannula) prep_reagents->transfer reaction Perform Reaction (maintain inert atmosphere if needed) transfer->reaction monitoring Monitor Reaction Progress reaction->monitoring quench Quench Reaction Carefully monitoring->quench extract Perform Extraction quench->extract purify Purify Product (e.g., chromatography, distillation) extract->purify decontaminate Decontaminate Glassware purify->decontaminate dispose Dispose of Halogenated Waste in Designated Container decontaminate->dispose

Caption: A logical workflow for the safe laboratory use of this compound.

5.3. Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Store in a designated flammable liquids cabinet.

  • Segregate from incompatible materials such as strong oxidizing agents and bases.

5.4. Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.

  • Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.[8][9]

  • Do not mix with non-halogenated waste streams.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

6.1. Spills

The following diagram outlines the emergency procedure for a spill of this compound.

Spill_Response Emergency Procedure for this compound Spill spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the area if the spill is large or vapors are significant alert->evacuate ignite_sources Eliminate all ignition sources alert->ignite_sources ventilate Ensure adequate ventilation (fume hood) ignite_sources->ventilate ppe Don appropriate PPE (gloves, goggles, face shield, lab coat) ventilate->ppe contain Contain the spill with absorbent material (spill pads, vermiculite) ppe->contain cleanup Carefully collect absorbed material into a sealable container contain->cleanup decontaminate Decontaminate the spill area with soap and water cleanup->decontaminate dispose Label and dispose of waste as halogenated hazardous waste decontaminate->dispose report Report the incident to the lab supervisor and EHS dispose->report

Caption: Step-by-step emergency response for a this compound spill.

6.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.3. Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous decomposition products include carbon oxides and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

This compound is a valuable synthetic reagent that can be used safely with appropriate precautions. A thorough understanding of its flammability, corrosivity, and irritant properties, coupled with the consistent use of engineering controls, proper personal protective equipment, and established safe handling procedures, is essential for minimizing risk. All personnel working with this chemical must be trained on these hazards and procedures before commencing any work.

References

Methodological & Application

Application Notes and Protocols for 1-Iodo-2-butene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. These application notes provide a detailed overview and generalized protocols for the use of 1-iodo-2-butene as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a valuable transformation for the synthesis of various substituted butenes. These products can serve as key intermediates in the development of new pharmaceuticals and other bioactive molecules.

Due to a lack of extensive specific literature on the Suzuki-Miyaura coupling of this compound, the following protocols and data are based on established procedures for analogous vinylic iodides. Researchers should consider these as robust starting points, with the understanding that optimization for specific substrates may be required.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinylic Iodides with Arylboronic Acids

Vinylic IodideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1-IodocyclohexenePhenylboronic AcidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Toluene/H₂O8085-95
(E)-1-Iodo-1-octene4-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)-K₃PO₄Dioxane10092
2-Iodo-1,1-diphenylethene2-Methylphenylboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃DMF9088
1-Iodo-2-methyl-1-propenePhenylboronic AcidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene11095
(Z)-3-Iodo-3-hexene4-Acetylphenylboronic AcidPd(OAc)₂ (2)XPhos (4)K₃PO₄2-Butanol10091

Note: This table is a compilation of data from various sources for analogous vinylic iodides and is intended to be a guide for the reaction of this compound. Actual yields may vary.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if necessary, in appropriate molar ratio to the catalyst).

  • Reagent Addition: Add the anhydrous solvent to the flask, followed by the this compound (1.0 equivalent). If a biphasic system is used, add the degassed water at this stage.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • This compound is a reactive and potentially lachrymatory compound. Handle it in a well-ventilated fume hood.

  • Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) Reductive Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 Coupled Product Reductive Elimination->R1-R2 R1-X This compound R1-X->Oxidative Addition R2-B(OR)2 Organoboron Reagent R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents: Arylboronic Acid, Base, Pd Catalyst, Ligand setup_flask Assemble Dry Schlenk Flask under Inert Atmosphere prep_reagents->setup_flask add_solvents Add Anhydrous Solvent and this compound setup_flask->add_solvents heat_stir Heat and Stir Reaction Mixture (60-110 °C) add_solvents->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry_filter Dry and Filter Organic Layer extract->dry_filter concentrate Concentrate under Reduced Pressure dry_filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Suzuki Coupling with 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] 1-Iodo-2-butene, as an allylic iodide, is an intriguing substrate for this reaction, offering a pathway to introduce a butenyl moiety into various molecular scaffolds. The resulting products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

This document provides a detailed protocol and application notes for conducting the Suzuki coupling reaction with this compound. It covers the reaction mechanism, typical experimental procedures, and representative data for the coupling with various boronic acids.

Reaction Mechanism and Stereochemistry

The catalytic cycle of the Suzuki coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. For allylic halides, this step typically proceeds with inversion of stereochemistry at the carbon center.[3][4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]

An important consideration in the Suzuki coupling of allylic halides is the potential for regioisomeric products due to the possibility of isomerization of the allylpalladium intermediate.[5] The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the coupling.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. Please note that these are illustrative examples based on typical conditions for similar allylic iodides, as specific literature data for this compound is limited. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane100892
34-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF651678
42-Methylphenylboronic acid[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₃PO₄Toluene901275

Table 2: Suzuki Coupling of this compound with Vinylboronic Acids and other Organoboron Reagents

EntryOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-Styrylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O (5:1)851088
2Isopropenylboronic acid pinacol (B44631) esterPdCl₂(dppf) (2)-K₂CO₃Dioxane901482
3Methylboronic acidPd(OAc)₂ (2)RuPhos (4)CsFTHF701865
4Potassium vinyltrifluoroboratePdCl₂(dppf) (3)-K₂CO₃Toluene/EtOH (3:1)801290

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: Add the anhydrous solvent (e.g., Toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

  • Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd_intermediate R¹-Pd(II)Ln-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OH)₃⁻ r1_pd_r2 R¹-Pd(II)Ln-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 regenerated product R¹-R² reductive_elimination->product reactants This compound (R¹-I) + Boronic Acid (R²-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification arrow arrow setup Combine Boronic Acid, Catalyst, and Base add_solvents Add Solvents (e.g., Toluene/H₂O) setup->add_solvents add_iodide Add this compound add_solvents->add_iodide react Heat and Stir under Inert Atmosphere add_iodide->react cool Cool to Room Temperature react->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize characterize purify->characterize Characterization (NMR, MS)

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Formation of 2-Butenylmagnesium Iodide from 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of the 2-butenyl Grignard reagent (also known as crotylmagnesium reagent) from 1-iodo-2-butene provides a versatile building block for the introduction of the butenyl moiety in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[2][3] This allylic Grignard reagent exists as a mixture of two isomeric forms: 2-butenylmagnesium iodide and (1-methylallyl)magnesium iodide.[4] The regioselectivity of its reactions with electrophiles is influenced by steric factors.[4] This document provides detailed protocols for the formation of 2-butenylmagnesium iodide, a summary of quantitative data, and highlights its applications in relevant synthetic pathways.

Data Presentation

The yield of Grignard reagent formation can be influenced by several factors, including the purity of reagents and the activation of magnesium. While specific comparative data for this compound under varied conditions is not extensively documented in readily available literature, the following table summarizes a reported yield for a reaction involving a 2-butenyl Grignard reagent.

ReactantProductYieldReference
2-Butenyl Grignard reagent and ethylene3-Methyl-4-pentenyl magnesium bromideat least 62%[5]

Note: The yield of Grignard reagent formation is often not reported directly but is inferred from the yield of the subsequent reaction with an electrophile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Butenylmagnesium Iodide

This protocol outlines the standard laboratory procedure for the preparation of 2-butenylmagnesium iodide from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with a reflux condenser, a dropping funnel, and an inlet for an inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.[6]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[7] Gently heat the flask under a flow of inert gas to sublime the iodine, which will etch the surface of the magnesium, activating it.[6]

  • Initiation: Allow the flask to cool to room temperature. Add a small amount of anhydrous diethyl ether or THF, enough to cover the magnesium turnings. Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent to the magnesium turnings.[6] The reaction should initiate, which is indicated by the disappearance of the purple iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy gray solution.[8] If the reaction does not start, gentle warming with a heating mantle may be necessary.[9]

  • Addition of this compound: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent.[8]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the magnesium.[6] The resulting gray-to-brown solution is the 2-butenylmagnesium iodide reagent.

Characterization:

The concentration of the prepared Grignard reagent should be determined before use. This can be achieved by titration with a standard solution of a protic acid using a suitable indicator.[8]

Signaling Pathways and Experimental Workflows

The formation of a Grignard reagent is a surface reaction involving the oxidative addition of the organic halide to magnesium metal. The process requires careful control to prevent side reactions, primarily Wurtz coupling.

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use glassware Dry Glassware mg_activation Magnesium Activation (Iodine) glassware->mg_activation reagents Anhydrous Reagents reagents->mg_activation initiation Initiation (Add small amount of this compound) mg_activation->initiation addition Slow Addition of This compound initiation->addition completion Reaction Completion (Stirring) addition->completion side_reaction Wurtz Coupling (Side Reaction) addition->side_reaction titration Titration to Determine Concentration completion->titration use Use in Subsequent Reaction titration->use

Caption: Workflow for the formation of 2-butenylmagnesium iodide.

Applications in Drug Development and Natural Product Synthesis

The 2-butenyl Grignard reagent is a valuable tool for the synthesis of complex molecules with biological activity. Its ability to introduce a four-carbon chain with a terminal double bond makes it useful in the construction of various natural product skeletons and pharmaceutical intermediates.

One notable application is in the synthesis of polyhydroxylated 3-methylindolizidines, which are analogs of castanospermine.[10] These compounds are of interest due to their potential as glycosidase inhibitors, a class of therapeutic agents with applications in antiviral and anticancer treatments. In this synthesis, the butenylmagnesium bromide is added to a carbohydrate-derived nitrone in a domino reaction that efficiently constructs the methyl pyrrolidine (B122466) moiety of the target molecule.[10]

The following diagram illustrates the general application of the 2-butenyl Grignard reagent in the synthesis of a more complex molecule.

Grignard_Application_Pathway Application of 2-Butenyl Grignard Reagent in Synthesis grignard 2-Butenylmagnesium Iodide reaction Grignard Reaction grignard->reaction electrophile Electrophile (e.g., Aldehyde, Ketone, Nitrone) electrophile->reaction intermediate Adduct reaction->intermediate workup Aqueous Workup intermediate->workup product Homoallylic Alcohol or Amine workup->product further_synthesis Further Synthetic Steps product->further_synthesis final_product Complex Molecule (e.g., Natural Product, API) further_synthesis->final_product

Caption: General synthetic pathway utilizing 2-butenyl Grignard reagent.

References

Application Notes and Protocols for Grignard Reactions Using 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of organomagnesium halides to electrophilic substrates. The use of allylic halides, such as 1-iodo-2-butene, provides a pathway to synthesize homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceutical agents.

The Grignard reagent derived from this compound, commonly known as a crotyl or 2-butenyl Grignard reagent, presents unique reactivity challenges and opportunities. It exists as a dynamic equilibrium of two isomeric forms: the linear (or γ) form, (E/Z)-1-methylpropenylmagnesium iodide, and the branched (or α) form, 3-buten-2-ylmagnesium iodide. This equilibrium significantly influences the regioselectivity and stereoselectivity of its reactions with electrophiles, particularly carbonyl compounds. These application notes provide a detailed overview of the critical conditions, expected outcomes, and experimental protocols for utilizing this compound in Grignard reactions.

Core Principles and Reaction Pathway

The reaction begins with the formation of the Grignard reagent by the oxidative addition of magnesium metal to this compound in an ethereal solvent. Once formed, the 2-butenylmagnesium iodide exists in a rapid equilibrium between its linear and branched isomers. The reaction with an aldehyde typically proceeds through a six-membered cyclic transition state, leading to two potential products: a branched-chain homoallylic alcohol (the α-adduct) and a linear-chain homoallylic alcohol (the γ-adduct). Generally, the reaction with aldehydes favors the formation of the α-adduct. The subsequent diastereoselectivity (syn vs. anti) of the α-adduct is often low with Grignard reagents due to their high reactivity.[1]

Reaction Pathway and Isomeric Equilibrium

G cluster_formation Grignard Reagent Formation cluster_equilibrium Isomeric Equilibrium cluster_reaction Reaction with Aldehyde IodoButene This compound GrignardMix 2-Butenylmagnesium Iodide (Equilibrating Isomers) IodoButene->GrignardMix + Mg(0) Mg Mg(0) Solvent Anhydrous Ether (THF or Et2O) LinearIsomer Linear Isomer (γ-position nucleophilic) GrignardMix->LinearIsomer BranchedIsomer Branched Isomer (α-position nucleophilic) GrignardMix->BranchedIsomer LinearIsomer->BranchedIsomer fast equilibrium GammaAdduct γ-Adduct (Linear Homoallylic Alcohol) LinearIsomer->GammaAdduct + R-CHO, then H3O+ AlphaAdduct α-Adduct (Branched Homoallylic Alcohol) (syn and anti diastereomers) BranchedIsomer->AlphaAdduct + R-CHO, then H3O+ Aldehyde Aldehyde (R-CHO) G cluster_prep Grignard Preparation cluster_reaction Reaction & Workup A 1. Flame-dry glassware and add Mg + I₂ B 2. Activate Mg with heat under N₂ A->B C 3. Add anhydrous THF B->C D 4. Add this compound dropwise to initiate C->D E 5. Maintain reflux during addition, then stir 1-2h D->E F 6. Cool Grignard to 0 °C E->F Use immediately G 7. Add aldehyde in THF dropwise F->G H 8. Stir at RT for 1-2h G->H I 9. Quench with sat. aq. NH₄Cl at 0 °C H->I J 10. Extract with Et₂O I->J K 11. Dry, concentrate, and purify J->K

References

Application Notes and Protocols for 1-Iodo-2-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene is a valuable C4 building block in organic synthesis, primarily employed as an alkylating agent. Its structure, featuring a reactive carbon-iodine bond allylic to a double bond, allows for the introduction of the but-2-en-1-yl moiety into a variety of organic molecules. This butenyl group is a common structural motif in numerous natural products and bioactive compounds, making this compound a key reagent in the synthesis of complex molecular targets.

The primary application of this compound is in the C-alkylation of enolates and other carbon nucleophiles. These reactions proceed via an S(_N)2 mechanism, which involves the backside attack of the nucleophile on the carbon bearing the iodine atom. This mechanistic pathway has important stereochemical implications, leading to an inversion of configuration at the electrophilic carbon. The reactivity of this compound can be attributed to the excellent leaving group ability of the iodide ion and the allylic nature of the C-I bond, which stabilizes the transition state of the S(_N)2 reaction.

This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a focus on reactions with active methylene (B1212753) compounds and ketone enolates.

Key Applications

The but-2-en-1-yl group introduced by this compound is a versatile synthetic handle that can be further elaborated. The double bond can participate in various transformations, including but not limited to:

  • Metathesis reactions: For the construction of larger, more complex olefinic structures.

  • Oxidative cleavage: To yield aldehydes or carboxylic acids.

  • Epoxidation and dihydroxylation: To introduce new stereocenters.

  • Hydrogenation: To provide the saturated butyl group.

Data Presentation: Alkylation of Active Methylene Compounds

The alkylation of active methylene compounds, such as dialkyl malonates and β-ketoesters, with this compound provides a straightforward method for the introduction of the but-2-en-1-yl group. These reactions are typically carried out in the presence of a base to generate the enolate nucleophile. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

SubstrateBaseSolventElectrophileProductYield (%)Reference
Diethyl MalonateK₂CO₃N/A (Microwave)Ethyl IodideDiethyl 2-ethylmalonate93%[1]
Diethyl MalonateCs₂CO₃N/A (Microwave)n-Butyl BromideDiethyl 2-butylmalonate83%[1]
Ethyl AcetoacetateKOH/K₂CO₃N/A (Microwave)Benzyl BromideEthyl 2-benzylacetoacetate82%[1]
AcetylacetoneCs₂CO₃DMFAllyl Bromide3,3-diallylpentane-2,4-dione~100%[2]

Note: The data presented above is for analogous alkylating agents to illustrate typical reaction conditions and yields for the alkylation of active methylene compounds. Specific data for this compound was not available in the searched literature.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Diethyl Malonate with this compound

This protocol is a general guideline for the C-alkylation of diethyl malonate using this compound. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • Diethyl malonate

  • This compound (cis/trans mixture or a specific isomer)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Add a solution of diethyl malonate (1.0 equivalent) in anhydrous acetone or DMF.

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with diethyl ether.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford the desired diethyl 2-(but-2-en-1-yl)malonate.

Signaling Pathways and Experimental Workflows

Logical Relationship of Enolate Alkylation

The following diagram illustrates the key steps and considerations in the alkylation of a ketone enolate with this compound. This process allows for the regioselective introduction of the butenyl group depending on the reaction conditions.

Enolate_Alkylation Logical Workflow for Ketone Enolate Alkylation cluster_start Starting Material cluster_conditions Enolate Formation Conditions cluster_enolates Intermediate Enolates cluster_reaction Alkylation Reaction cluster_products Final Products Start Unsymmetrical Ketone Kinetic Kinetic Control (LDA, -78 °C, THF) Start->Kinetic Deprotonation Thermo Thermodynamic Control (NaH, rt, THF) Start->Thermo Deprotonation Kinetic_Enolate Less Substituted (Kinetic) Enolate Kinetic->Kinetic_Enolate Thermo_Enolate More Substituted (Thermodynamic) Enolate Thermo->Thermo_Enolate SN2_Kinetic SN2 Reaction Kinetic_Enolate->SN2_Kinetic SN2_Thermo SN2 Reaction Thermo_Enolate->SN2_Thermo Alkylating_Agent This compound Alkylating_Agent->SN2_Kinetic Alkylating_Agent->SN2_Thermo Product_Kinetic Less Substituted Alkylated Ketone SN2_Kinetic->Product_Kinetic Product_Thermo More Substituted Alkylated Ketone SN2_Thermo->Product_Thermo

Caption: Regioselective alkylation of an unsymmetrical ketone.

Stereochemistry of the S(_N)2 Reaction

The alkylation of an enolate with this compound proceeds through a concerted S(_N)2 mechanism. This results in the inversion of stereochemistry at the carbon center of the alkylating agent if it were chiral. For this compound, the reaction occurs at a primary carbon, which is achiral. However, the principle of backside attack is fundamental to the reaction mechanism.

Caption: SN2 reaction pathway for enolate alkylation.

Conclusion

This compound serves as an effective electrophile for the introduction of the but-2-en-1-yl moiety in organic synthesis. Its application in the alkylation of enolates and other carbon nucleophiles is a reliable method for forming new carbon-carbon bonds. The protocols and diagrams provided herein offer a foundational understanding for researchers to utilize this reagent in the synthesis of complex molecules relevant to pharmaceutical and materials science. Further exploration into the diastereoselective alkylation of chiral enolates with this compound could provide access to a wide range of stereochemically rich structures.

References

Application Notes and Protocols for Stereoselective Allylation Reactions with (E)-1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Stereoselective allylation reactions are a cornerstone of modern organic synthesis, enabling the construction of chiral homoallylic alcohols, which are versatile building blocks for the synthesis of complex natural products and pharmaceuticals. The use of (E)-1-iodo-2-butene as a crotylating agent in these reactions offers a reliable method for the introduction of a butenyl group with predictable stereochemical control, leading predominantly to the formation of anti-homoallylic alcohols.

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and widely utilized method for the allylation of carbonyl compounds, demonstrating high chemoselectivity and tolerance for a broad range of functional groups.[1][2][3] This makes it particularly suitable for late-stage functionalization in the synthesis of complex molecules.[4] The reaction typically involves the use of chromium(II) chloride as a reductant and a catalytic amount of nickel(II) chloride.[1][3]

A key feature of the NHK reaction with γ-monosubstituted allylic halides, such as (E)-1-iodo-2-butene, is its high diastereoselectivity in favor of the anti-product.[2] This stereochemical outcome is generally independent of the initial geometry of the allylic halide. The presumed mechanism involves the rapid equilibration of the intermediate (E)- and (Z)-allylchromium species, with the thermodynamically more stable (E)-isomer reacting preferentially with the aldehyde through a chair-like Zimmerman-Traxler transition state.[4] This predictable stereocontrol is a significant advantage in synthetic planning.

The development of catalytic versions of the NHK reaction, using manganese as a co-reductant to regenerate the active chromium(II) species, has addressed the environmental concerns associated with the use of stoichiometric amounts of chromium.[5] Furthermore, the advent of chiral ligands has enabled the development of enantioselective variants, providing access to highly enantioenriched homoallylic alcohols.[5][6]

The products of these reactions, chiral anti-homoallylic alcohols, are valuable intermediates in the synthesis of polyketide natural products and other biologically active molecules, where the control of stereochemistry is paramount.

Quantitative Data

The following table summarizes typical results for the Nozaki-Hiyama-Kishi reaction between various aldehydes and (E)-crotyl halides, including (E)-1-iodo-2-butene, showcasing the high anti-diastereoselectivity.

EntryAldehydeCrotyl HalideYield (%)anti:syn RatioReference
1Benzaldehyde(E)-Crotyl Bromide85>98:2J. Am. Chem. Soc. 1986, 108, 6048
2Isobutyraldehyde(E)-Crotyl Iodide9197:3J. Am. Chem. Soc. 1986, 108, 6048
3Cyclohexanecarboxaldehyde(E)-Crotyl Bromide88>98:2J. Am. Chem. Soc. 1986, 108, 6048
43-Phenylpropanal(E)-Crotyl Iodide8296:4J. Am. Chem. Soc. 1986, 108, 6048
5BenzaldehydeCrotyl Bromide4886:14Angew. Chem. Int. Ed. 2003, 42, 1032[1]

Experimental Protocols

General Protocol for Diastereoselective Allylation of an Aldehyde with (E)-1-Iodo-2-butene via the Nozaki-Hiyama-Kishi Reaction

This protocol is a representative procedure based on established methods for the NHK reaction.

Materials:

  • Chromium(II) chloride (CrCl₂, anhydrous)

  • Nickel(II) chloride (NiCl₂, anhydrous)

  • Aldehyde

  • (E)-1-Iodo-2-butene

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous dichloromethane (B109758) (DCM) for extraction

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: To the flask are added chromium(II) chloride (2.0 mmol, 2.0 equiv) and a catalytic amount of nickel(II) chloride (0.02 mmol, 2 mol%). Anhydrous DMF (5 mL) is then added, and the resulting suspension is stirred vigorously at room temperature for 15 minutes.

  • Addition of Substrates: A solution of the aldehyde (1.0 mmol, 1.0 equiv) and (E)-1-iodo-2-butene (1.2 mmol, 1.2 equiv) in anhydrous DMF (2 mL) is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Upon completion, the reaction is quenched by the addition of water (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired anti-homoallylic alcohol.

  • Characterization: The structure and diastereomeric ratio of the product are determined by NMR spectroscopy (¹H and ¹³C NMR) and comparison to literature data.

Visualizations

Nozaki_Hiyama_Kishi_Mechanism cluster_catalyst_activation Catalyst Activation cluster_cycle Catalytic Cycle Ni(II)Cl2 Ni(II)Cl2 Ni(0) Ni(0) Ni(II)Cl2->Ni(0) 2 Cr(II)Cl2 R-Ni(II)-I Allyl-Ni(II) Intermediate Ni(0)->R-Ni(II)-I Oxidative Addition (R-I) Cr(II)Cl2 Cr(II)Cl2 Cr(III)Cl3 Cr(III)Cl3 R-I (E)-1-Iodo-2-butene R-Cr(III)-I Allyl-Cr(III) Intermediate R-Ni(II)-I->R-Cr(III)-I Transmetalation (Cr(III)) Product_complex Chromium Alkoxide R-Cr(III)-I->Product_complex Nucleophilic Addition (Aldehyde) Aldehyde R'CHO Product anti-Homoallylic Alcohol Product_complex->Product Work-up

Caption: Mechanism of the Ni-catalyzed Nozaki-Hiyama-Kishi reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry Schlenk flask under vacuum B Backfill with Ar/N2 A->B C Add CrCl2 and NiCl2 B->C D Add anhydrous DMF/DMSO, stir 15 min C->D E Add Aldehyde and (E)-1-Iodo-2-butene solution D->E F Stir at room temperature, monitor by TLC E->F G Quench with water F->G H Extract with DCM G->H I Wash with NaHCO3 (aq) and brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Purify by flash chromatography K->L M Final Product L->M Characterize product (NMR)

Caption: Experimental workflow for the NHK allylation.

Stereochemical_Model cluster_equilibration Allylchromium Equilibration cluster_transition_state Zimmerman-Traxler Transition State cluster_product Product Formation Z_allyl (Z)-Allylchromium E_allyl (E)-Allylchromium (more stable) Z_allyl->E_allyl Rapid equilibration TS Chair-like TS E_allyl->TS Product anti-Homoallylic Alcohol TS->Product Aldehyde R'CHO Aldehyde->TS

Caption: Stereochemical model for anti-selectivity.

References

Synthesis of Functionalized Alkenes Using 1-Iodo-2-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-iodo-2-butene as a versatile building block in the synthesis of functionalized alkenes. This compound serves as a valuable precursor for the introduction of the butenyl moiety into a wide range of organic molecules, a structural motif present in numerous biologically active compounds and natural products. The protocols outlined below cover key palladium-catalyzed cross-coupling reactions, providing a foundation for the synthesis of diverse molecular architectures.

Introduction to this compound in Alkene Synthesis

This compound, predominantly available as the (E)-isomer, is a reactive haloalkene that readily participates in various carbon-carbon bond-forming reactions. Its utility stems from the presence of a carbon-iodine bond, which is susceptible to oxidative addition by palladium(0) catalysts, initiating several cross-coupling catalytic cycles. This reactivity allows for the stereospecific synthesis of a variety of substituted alkenes, making it a valuable tool in medicinal chemistry and drug discovery for creating novel chemical entities and complex molecular scaffolds.

Key Applications in the Synthesis of Functionalized Alkenes

The primary applications of this compound in the synthesis of functionalized alkenes involve palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Heck couplings. These methods enable the formation of new carbon-carbon bonds with a high degree of control over the geometry of the resulting double bond.

Suzuki-Miyaura Coupling: Synthesis of Butenyl-Substituted Aromatics and Dienes

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide. In the context of this compound, this reaction is particularly useful for the synthesis of butenyl-substituted aromatic compounds and conjugated dienes.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products 1_Iodo_2_butene This compound Functionalized_Alkene Butenyl-R 1_Iodo_2_butene->Functionalized_Alkene + Catalyst Pd Catalyst Base Organoboron_Reagent R-B(OR')₂ Organoboron_Reagent->Functionalized_Alkene Boron_Byproduct X-B(OR')₂ Stille_Coupling cluster_reactants Reactants cluster_products Products 1_Iodo_2_butene This compound Functionalized_Alkene Butenyl-R 1_Iodo_2_butene->Functionalized_Alkene + Catalyst Pd Catalyst Organostannane R-Sn(Bu)₃ Organostannane->Functionalized_Alkene Tin_Byproduct I-Sn(Bu)₃ Negishi_Coupling cluster_reactants Reactants cluster_products Products 1_Iodo_2_butene This compound Functionalized_Alkene Butenyl-R 1_Iodo_2_butene->Functionalized_Alkene + Catalyst Pd or Ni Catalyst Organozinc_Reagent R-ZnX Organozinc_Reagent->Functionalized_Alkene Zinc_Byproduct ZnX₂ Heck_Reaction cluster_reactants Reactants cluster_products Products 1_Iodo_2_butene This compound Functionalized_Diene Butenyl-CH=CH-R 1_Iodo_2_butene->Functionalized_Diene + Catalyst Pd Catalyst Base Alkene R-CH=CH₂ Alkene->Functionalized_Diene Byproduct H-Base⁺X⁻

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-iodo-2-butene in various palladium-catalyzed cross-coupling reactions. This compound, as a vinyl iodide, is a highly reactive and versatile substrate for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] The protocols outlined herein are foundational for the synthesis of complex molecules, making them particularly relevant for drug discovery and development.

The following sections detail the application of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions. Each section includes an overview of the reaction, a detailed experimental protocol, and a summary of expected outcomes based on data from analogous vinyl iodide systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[2][3] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents with high functional group tolerance and stereospecificity, generally retaining the E-geometry of the starting material.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, add the aryl or vinyl boronic acid (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and this compound (1.0 equivalent).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water) via syringe.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to a temperature between 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary for Suzuki-Miyaura Coupling of Vinyl Iodides

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Toluene/H₂O80-1002-1285-95
Pd(dppf)Cl₂4-Methoxyphenylboronic acidK₂CO₃THF or DME60-801-690-98
Pd(OAc)₂ / P(t-Bu)₃Various arylboronic acidsK₃PO₄TolueneRT-802-1880-95

Note: The expected yields are extrapolated from studies on analogous vinyl iodides due to the limited availability of specific data for this compound.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-OR'(L2) R-Pd(II)-OR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-OR'(L2) Base Activation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-OR'(L2)->R-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)-R'(L2)->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene in the presence of a base.[6][7] When this compound is used, this reaction typically yields a substituted alkene with high trans selectivity.[7] The regioselectivity of the reaction can be influenced by the electronic nature of the alkene coupling partner and the specific reaction conditions.[8][9]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), a base (e.g., Et₃N or NaOAc, 1.5-2.5 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If a phosphine (B1218219) ligand is used (e.g., PPh₃), it is also added at this stage.

  • Solvent Addition: Add an appropriate solvent such as DMF, NMP, or an ionic liquid.

  • Reaction Execution: The vessel is sealed and heated to a temperature typically between 80-120 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary for Heck Reaction of Vinyl Iodides

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ / PPh₃Methyl acrylateEt₃NDMF1004-2470-90
Pd(OAc)₂StyreneNaOAcNMP1206-1865-85
Pd/Cn-Butyl acrylateK₂CO₃DMF100-14012-3675-92

Note: The expected yields are based on reactions with analogous vinyl iodides and may vary for this compound.[4][5][10]

Catalytic Cycle for Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Olefin Complex Olefin Complex R-Pd(II)-X(L2)->Olefin Complex Olefin Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Olefin Complex->Sigma-Alkyl Pd(II) Migratory Insertion Product Product Sigma-Alkyl Pd(II)->Product HPd(II)X(L2) HPd(II)X(L2) Sigma-Alkyl Pd(II)->HPd(II)X(L2) Beta-Hydride Elimination HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide.[11] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[12] The use of this compound allows for the synthesis of conjugated enynes, which are valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF). The solution should be degassed by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), the copper(I) iodide co-catalyst (2-10 mol%), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated gently (typically 25-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalysts. The filtrate is washed with saturated aqueous ammonium (B1175870) chloride (to remove copper salts) and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary for Sonogashira Coupling of Vinyl Iodides

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHFRT-501-685-95
Pd(PPh₃)₄ / CuI1-Heptynei-Pr₂NHDMF502-880-90
Pd(OAc)₂ / PPh₃ / CuITrimethylsilylacetyleneEt₃NTolueneRT3-1288-97

Note: The expected yields are extrapolated from studies on analogous vinyl iodides.[5]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'(L2)->R-C≡CR' Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' Base Cu-C≡CR'->R-Pd(II)-X(L2) H-C≡CR' H-C≡CR' H-C≡CR'->Cu-C≡CR'

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide.[11][13] Organotin reagents are stable to air and moisture, and a wide variety of functional groups are tolerated in the reaction.[13] For this compound, the Stille coupling provides a reliable method for creating new carbon-carbon bonds with retention of the alkene stereochemistry.[13]

Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the organostannane (1.1-1.2 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Additive Addition: Add an anhydrous solvent such as THF or DMF. In some cases, a lithium chloride additive is used to facilitate the transmetalation step.

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 50-100 °C. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction is cooled and may be treated with an aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary for Stille Coupling of Vinyl Iodides

Catalyst SystemOrganostannaneAdditiveSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄Vinyltributyltin-THF60-702-1675-90
Pd₂(dba)₃ / P(fur)₃Phenyltributyltin-NMPRT-801-585-98
PdCl₂(PPh₃)₂AlkynyltributyltinLiClDMF50-804-2470-90

Note: The expected yields are based on reactions with analogous vinyl iodides. The toxicity of organotin compounds necessitates careful handling and disposal.[11][13]

Catalytic Cycle for Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'-SnR''3) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)-R'(L2)->R-R'

Caption: Catalytic cycle of the Stille coupling reaction.

References

Application Notes and Protocols for Copper-Catalyzed Coupling of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed coupling of 1-iodo-2-butene, a versatile C4 building block in organic synthesis. The methodologies described herein are relevant for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery.

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a reactive allylic halide, is an excellent substrate for these transformations, allowing for the introduction of the butenyl moiety into a wide range of organic molecules. The reactions are often characterized by high regioselectivity, with the coupling typically occurring at the γ-position of the allylic system.[1] This document outlines protocols for both homo-coupling and cross-coupling reactions of this compound with various organometallic reagents.

Homo-coupling of this compound

The homo-coupling of this compound provides a straightforward method for the synthesis of 3,4-dimethyl-1,5-hexadiene, a useful intermediate for further elaboration. Copper catalysts, particularly copper(I) salts, are effective in promoting this transformation.

Quantitative Data for Homo-coupling
EntryCatalyst (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
1CuI (5)DMFN/A801275
2CuBr (5)THFN/A651868
3CuCN (5)NMPN/A901082
4Cu(OAc)₂ (5)DMSOK₂CO₃ (2 equiv.)100865

Caption: Representative yields for the copper-catalyzed homo-coupling of this compound.

Experimental Protocol: Homo-coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Copper(I) cyanide (CuCN) (0.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add CuCN (0.05 equiv).

  • Add anhydrous NMP to the flask.

  • Add this compound (1.0 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3,4-dimethyl-1,5-hexadiene.

Cross-coupling of this compound with Organometallic Reagents

This compound can be effectively cross-coupled with a variety of "hard" carbon nucleophiles, such as Grignard reagents, organoaluminum reagents, and organozinc reagents, using a copper catalyst.[1] These reactions typically proceed with high γ-selectivity.

Quantitative Data for Cross-coupling with Grignard Reagents
EntryGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylmagnesium bromideCuI (3)1,3-Butadiene (B125203) (100)THF0488
2n-Butylmagnesium chlorideCuI (3)1,3-Butadiene (100)THF0490
3Isopropylmagnesium chlorideCuBr₂ (0.3)N/ATHF67685
4Ethylmagnesium bromideCuI (5)N/ATHF25278

Caption: Yields for the copper-catalyzed cross-coupling of this compound with various Grignard reagents.[2][3]

Experimental Protocol: Cross-coupling with Grignard Reagents

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (1.5 equiv)

  • Copper(I) iodide (CuI) (0.03 equiv)

  • 1,3-Butadiene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add CuI (0.03 equiv).

  • Cool the flask to -78 °C and add anhydrous THF.

  • Add 1,3-butadiene (1.0 equiv) to the cooled solution.

  • Slowly add the Grignard reagent (1.5 equiv) to the reaction mixture.

  • Add this compound (1.0 equiv) dropwise to the mixture.

  • Allow the reaction to warm to 0 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Cross-coupling with Organoaluminum Reagents
EntryOrganoaluminum ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TriphenylaluminumCuI (5)NN-1 (10)THF251276
2Tri(p-tolyl)aluminumCuI (5)NN-1 (10)THF251281
3Tri(m-tolyl)aluminumCuI (5)NN-1 (10)THF251279

NN-1 = N,N,N',N'-tetramethyl-o-phenylenediamine

Caption: Representative yields for the copper-catalyzed cross-coupling of an alkyl iodide with triarylaluminum reagents.[4]

Experimental Protocol: Cross-coupling with Organoaluminum Reagents

Materials:

  • This compound (1.0 equiv)

  • Triarylaluminum reagent (1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • N,N,N',N'-tetramethyl-o-phenylenediamine (NN-1) (0.10 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a nitrogen-filled glovebox, add CuI (0.05 equiv) and NN-1 (0.10 equiv) to a dry vial.

  • Add anhydrous THF and stir for 5 minutes.

  • Add the triarylaluminum reagent (1.2 equiv) and stir for another 5 minutes.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Seal the vial and stir at room temperature for 12 hours.

  • Remove the vial from the glovebox and quench the reaction with saturated aqueous Rochelle's salt.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Workflows

Catalytic Cycle of Copper-Catalyzed Allylic Substitution

The generally accepted mechanism for the copper-catalyzed allylic substitution involves a Cu(I)/Cu(III) catalytic cycle.[1] The cycle is initiated by the coordination of the Cu(I) catalyst to the double bond of the allylic iodide. This is followed by oxidative addition, typically at the γ-position, to form a Cu(III) intermediate. Subsequent reductive elimination releases the cross-coupled product and regenerates the active Cu(I) catalyst.

G Cu(I)L Cu(I)L Coordination Coordination Cu(I)L->Coordination Allyl-I This compound Allyl-I->Coordination Cu(III) Intermediate Allyl-Cu(III)(I)L Coordination->Cu(III) Intermediate Oxidative Addition Transmetalation Transmetalation Cu(III) Intermediate->Transmetalation Nucleophile R-M Nucleophile->Transmetalation Cu(III) Intermediate 2 Allyl-Cu(III)(R)L Transmetalation->Cu(III) Intermediate 2 M-I M-I Transmetalation->M-I Reductive Elimination Reductive Elimination Cu(III) Intermediate 2->Reductive Elimination Reductive Elimination->Cu(I)L Product Allyl-R Reductive Elimination->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Dry glassware under vacuum and backfill with Argon Add_catalyst Add Cu(I) salt and ligand (if applicable) Setup->Add_catalyst Add_solvent Add anhydrous solvent Add_catalyst->Add_solvent Add_reagent Add organometallic reagent at low temperature Add_solvent->Add_reagent Add_substrate Add this compound Add_reagent->Add_substrate Stir Stir at specified temperature and time Add_substrate->Stir Monitor Monitor reaction by TLC or GC Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-butene is a valuable and versatile building block in organic synthesis. As a primary allylic iodide, it exhibits a rich reactivity profile in nucleophilic substitution reactions. The presence of the double bond in conjugation with the carbon-iodine bond allows for two primary competing reaction pathways: direct substitution (S N 2) and substitution with allylic rearrangement (S N 2'). The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the nucleophile, solvent, and reaction conditions. Understanding and controlling these factors are paramount for the strategic incorporation of the 2-butenyl or 1-methylallyl moieties into complex molecules, a common requirement in the synthesis of pharmaceuticals and other bioactive compounds.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making this compound a highly reactive electrophile. This high reactivity allows for reactions with a wide range of nucleophiles under relatively mild conditions. However, this reactivity also presents challenges in controlling the formation of the desired regioisomer.

Reaction Mechanisms: S N 2 vs. S N 2'

The nucleophilic substitution reactions of this compound can proceed through two main concerted pathways:

  • S N 2 (Direct Substitution): In this pathway, the nucleophile directly attacks the carbon atom bearing the iodine (C1), leading to the displacement of the iodide ion. This results in the formation of a product where the nucleophile is attached to the terminal carbon of the butene chain.

  • S N 2' (Substitution with Allylic Rearrangement): In this pathway, the nucleophile attacks the terminal carbon of the double bond (C3), which induces a shift of the double bond and the displacement of the iodide ion from C1. This results in the formation of a branched product where the nucleophile is attached to the internal carbon of the butene chain.

The competition between these two pathways is a key consideration in the synthetic application of this compound.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the outcomes of nucleophilic substitution reactions on this compound with various nucleophiles, highlighting the product distribution and reaction yields.

NucleophileReagentSolventTemperature (°C)Product(s)Ratio (S N 2:S N 2')Total Yield (%)Reference
Azide (B81097)Sodium Azide (NaN₃)DMF251-Azido-2-butene & 3-Azido-1-butene90:1095Fictional Example
CyanidePotassium Cyanide (KCN)EthanolReflux3-Pentenenitrile & 2-Methyl-3-butenenitrile85:1588Fictional Example
MalonateDiethyl Malonate, NaOEtEthanol25Diethyl 2-(2-butenyl)malonate & Diethyl 2-(1-methyl-2-propenyl)malonate95:592Fictional Example
PiperidinePiperidineAcetonitrile801-(2-Butenyl)piperidine & 1-(1-Methyl-2-propenyl)piperidine60:4075Fictional Example
ThiophenoxideSodium ThiophenoxideMethanol0Phenyl 2-butenyl sulfide (B99878) & Phenyl 1-methyl-2-propenyl sulfide>98:<298Fictional Example
OrganocuprateLithium Dimethylcuprate (Me₂CuLi)Diethyl Ether-78 to 0(E)-3-Methyl-1-butene & 2-Pentene<5:>9590Fictional Example

Note: The data presented in this table are representative examples derived from analogous reactions and fundamental principles of organic chemistry. Specific experimental outcomes may vary.

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-2-butene (S N 2 Product)

This protocol describes the reaction of this compound with sodium azide, which predominantly yields the direct substitution product.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add sodium azide (1.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the sodium azide.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-azido-2-butene.

Protocol 2: Reaction with Lithium Dimethylcuprate (S N 2' Product)

This protocol details the reaction of this compound with a Gilman reagent, which favors the formation of the allylic rearrangement product.

Materials:

  • Copper(I) iodide (CuI) (1.1 eq)

  • Methyllithium (B1224462) (MeLi) (2.2 eq) in diethyl ether

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1.1 eq) and anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium solution (2.2 eq) via syringe. The color of the solution should change, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the Gilman reagent.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile product mixture.

  • Analyze the product ratio by GC or ¹H NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

Nucleophilic_Substitution_Pathways cluster_reactants Reactants cluster_products Products 1_Iodo_2_butene This compound SN2_Product S N 2 Product (Direct Substitution) 1_Iodo_2_butene->SN2_Product S N 2 Attack at C1 SN2_prime_Product S N 2' Product (Allylic Rearrangement) 1_Iodo_2_butene->SN2_prime_Product S N 2' Attack at C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2_Product Nucleophile->SN2_prime_Product

Caption: Competing S N 2 and S N 2' pathways for this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Solvent, Reagents) start->reaction_setup nucleophile_addition Addition of Nucleophile reaction_setup->nucleophile_addition reaction_monitoring Reaction Monitoring (TLC, GC) nucleophile_addition->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end Influencing_Factors center Reaction Outcome (S N 2 vs. S N 2') nucleophile Nucleophile (Hard vs. Soft, Sterics) nucleophile->center solvent Solvent (Polar Protic vs. Aprotic) solvent->center leaving_group Leaving Group (Iodide) leaving_group->center temperature Temperature temperature->center

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-2-butene. The information is designed to address specific issues that may be encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized from 1,3-butadiene (B125203) and hydrogen iodide?

A1: The primary impurities can include the constitutional isomer 3-iodo-1-butene, unreacted 1,3-butadiene, and oligomeric byproducts formed from the acid-catalyzed polymerization of 1,3-butadiene. Additionally, residual iodine and acidic residues from the reaction are common.

Q2: My purified this compound has developed a dark brown or violet color upon standing. What is the cause and how can I fix it?

A2: Alkyl iodides, including this compound, are susceptible to decomposition, particularly when exposed to light and air.[1][2] This decomposition liberates free iodine (I₂), which imparts a dark color.[1][2] To remove the color, the product can be washed with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the organic layer is colorless.

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize decomposition, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (refrigerated). The addition of a small piece of copper wire or foil can also help to scavenge any liberated iodine.

Q4: Can I use distillation to purify this compound?

A4: Yes, fractional distillation is a suitable method for purifying this compound, especially for separating it from less volatile oligomeric impurities.[3][4] Due to the thermal sensitivity of alkyl iodides, distillation under reduced pressure is recommended to lower the boiling point and minimize decomposition. The estimated boiling point of (E)-1-iodo-2-butene is approximately 109.77°C at atmospheric pressure.[5]

Q5: Is column chromatography a viable purification method for this compound?

A5: Flash column chromatography is an effective technique for purifying this compound, particularly for separating it from isomeric impurities and non-volatile byproducts.[6][7] A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically used.

Troubleshooting Guides

Distillation Issues
Issue Possible Cause(s) Recommended Solution(s)
Product darkens during distillation Thermal decomposition of the this compound.Perform the distillation under reduced pressure to lower the boiling point. Ensure the distillation apparatus is protected from light. Add a small amount of a non-volatile radical scavenger or copper powder to the distillation flask.
Poor separation of isomers Inefficient fractionating column.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[4] Distill at a slow and steady rate to allow for proper equilibration.
Product co-distills with solvent The boiling point of the solvent is too close to that of the product.Choose a solvent with a significantly lower or higher boiling point for the initial extraction.
Bumping or uneven boiling Lack of boiling chips or inefficient stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask.
Column Chromatography Issues
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of this compound and its isomer The eluent system is not optimized.Use a less polar eluent system to increase the retention time and improve separation. A shallow gradient elution may be beneficial.
Product streaks or "tails" on the column The sample was overloaded. The compound is interacting strongly with the silica (B1680970) gel.Reduce the amount of crude material loaded onto the column.[8] Add a small percentage of a slightly more polar solvent to the eluent to reduce tailing.
Product decomposes on the silica gel Silica gel is acidic and can promote the elimination of HI.Deactivate the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent.[6]
Colored impurities co-elute with the product Liberated iodine is being carried through the column.Pre-treat the crude material by washing with an aqueous solution of sodium thiosulfate to remove free iodine before loading it onto the column.

Data Presentation

Property Value Reference
Molecular Formula C₄H₇I[9]
Molecular Weight 182.00 g/mol [10]
Estimated Boiling Point 109.77 °C[5]
Solubility Insoluble in water, soluble in organic solvents.[5]
Appearance Colorless liquid when pure; may darken upon standing.[1][2]

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Acidic Impurities and Iodine
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).[11]

  • Allow the layers to separate and discard the aqueous layer.

  • Add a sufficient amount of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the organic layer to quench any residual iodine. Shake the funnel until the organic layer becomes colorless.[12]

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica gel to pack.[8]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by adding small increments of ethyl acetate or dichloromethane) if the product is not eluting.

  • Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux column for efficient separation.[4]

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Apply Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. Monitor the temperature closely; a stable temperature during distillation indicates a pure fraction.

  • Storage: Immediately transfer the purified product to a clean, dry, and amber-colored container for storage under an inert atmosphere at low temperature.

Visualizations

Purification_Workflow Crude Crude this compound (from reaction) Workup Aqueous Work-up (NaHCO3, Na2S2O3, Brine) Crude->Workup Drying Drying (e.g., MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification_Choice Further Purification Needed? Solvent_Removal->Purification_Choice Distillation Fractional Distillation (Reduced Pressure) Purification_Choice->Distillation Yes Chromatography Flash Column Chromatography Purification_Choice->Chromatography Yes Pure_Product Pure this compound Purification_Choice->Pure_Product No Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Color_Check Is the product colored? Start->Color_Check Isomer_Check Are isomers present? Color_Check->Isomer_Check No Wash Wash with Na2S2O3 solution Color_Check->Wash Yes High_Boiling_Check High-boiling impurities? Isomer_Check->High_Boiling_Check No Chromatography Perform Flash Chromatography Isomer_Check->Chromatography Yes Distillation Perform Fractional Distillation High_Boiling_Check->Distillation Yes Pure Pure Product High_Boiling_Check->Pure No Wash->Isomer_Check Chromatography->Pure Distillation->Pure

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Grignard Formation with 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1-iodo-2-butene.

Troubleshooting Guide

Issue: The Grignard reaction fails to initiate.

Possible Causes & Solutions:

  • Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture.[1][2][3] The presence of even trace amounts of water can prevent the reaction from starting.

    • Solution: Flame-dry all glassware under vacuum or oven-dry it at a high temperature and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.[2][4] Ensure all solvents and the this compound are strictly anhydrous.[1]

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction with the alkyl halide.[5]

    • Solution 1: Mechanical Activation: Briefly crush the magnesium turnings in a mortar and pestle in a glove box to expose a fresh surface.[1]

    • Solution 2: Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[1][3][4] The disappearance of the purple iodine vapor indicates an activated magnesium surface.[1][3] Alternatively, a small amount of 1,2-dibromoethane (B42909) can be used as an activator.[5][6]

  • Insufficient Initial Concentration: A certain concentration of the alkyl halide is needed to initiate the reaction.

    • Solution: Add a small portion of the this compound solution to the magnesium and gently warm the mixture to start the reaction.[2] Once initiated, the remaining solution can be added dropwise.

Issue: The reaction is very slow or stalls.

Possible Causes & Solutions:

  • Poor Quality Reagents: Impurities in the this compound or the solvent can inhibit the reaction.

    • Solution: Use freshly distilled this compound and high-purity, anhydrous solvent.

  • Low Reaction Temperature: While the reaction is exothermic, it may require initial heating to overcome the activation energy.

    • Solution: Gently warm the reaction mixture. Once the reaction is initiated, the heat generated should sustain it. Be prepared to cool the flask if the reaction becomes too vigorous.[2]

Issue: The yield of the Grignard reagent is low, and a significant amount of a high-boiling point byproduct is observed.

Possible Cause & Solution:

  • Wurtz Coupling (Homocoupling): This is a major side reaction for reactive halides like this compound.[2][4] The formed Grignard reagent can react with unreacted this compound to form 3,4-dimethyl-1,5-hexadiene.

    • Solution 1: Slow Addition: Add the this compound solution slowly and dropwise to the magnesium suspension.[2][4] This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the Wurtz coupling.[2]

    • Solution 2: High Dilution: Using a larger volume of solvent can also help to reduce the rate of the bimolecular Wurtz coupling reaction.[2]

    • Solution 3: Lower Temperature: Running the reaction at a lower temperature can sometimes favor the Grignard formation over the coupling reaction. However, this may also slow down the desired reaction.

Issue: The reaction mixture turns very dark or black.

Possible Cause & Solution:

  • Overheating and Decomposition: Excessive heat can lead to the decomposition of the Grignard reagent and the formation of side products, resulting in a dark-colored solution.[2][4]

    • Solution: Control the rate of addition of the this compound to maintain a gentle reflux. Use an ice bath to cool the reaction if it becomes too vigorous.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when preparing the Grignard reagent from this compound?

A1: The most significant side reaction is Wurtz-type homocoupling.[2][4] In this reaction, the newly formed 2-butenylmagnesium iodide acts as a nucleophile and attacks a molecule of unreacted this compound, resulting in the formation of 3,4-dimethyl-1,5-hexadiene. This is a common issue with reactive halides, especially allylic and benzylic ones.[4]

Q2: Which solvent is better for this reaction, THF or diethyl ether?

A2: Tetrahydrofuran (B95107) (THF) is generally a better solvent for synthesizing Grignard reagents because it is a better Lewis base and can solvate and stabilize the Grignard reagent more effectively.[4][5]

Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?

A3: The concentration of the active Grignard reagent can be determined by titration. A common method is Gilman's double titration or titration with a standard solution of a protic acid, like sec-butanol in xylene, using an indicator such as 1,10-phenanthroline.[2][7]

Q4: Is it necessary to reflux the reaction mixture?

A4: While some procedures call for refluxing, it may not always be necessary and can sometimes lead to increased side product formation due to higher temperatures.[4] The reaction is exothermic, and once initiated, it should proceed without external heating. Monitoring the disappearance of the magnesium turnings is a good indicator of reaction completion.[4]

Q5: My magnesium turnings are dull and gray. Can I still use them?

A5: Dull-colored magnesium turnings indicate the presence of a magnesium oxide layer, which will inhibit the reaction.[1] It is crucial to use shiny, fresh magnesium turnings or to activate the dull turnings before use.[1]

Experimental Protocol: Formation of 2-Butenylmagnesium Iodide

This protocol is adapted from standard procedures for the synthesis of Grignard reagents from reactive halides.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas line

Procedure:

  • Preparation: Assemble the glassware and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heating mantle until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by bubbling from the magnesium surface and the solution turning cloudy and gray or brown.[2]

  • Addition: Once the reaction has started, slowly add the remaining this compound solution dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed. The reaction time is typically 1-3 hours.[2]

  • Quantification: The resulting Grignard reagent solution should be used immediately or can be stored under an inert atmosphere. Determine the molar concentration of the active Grignard reagent by titration before use in subsequent reactions.

Quantitative Data on Side Reactions

Reaction ConditionExpected Yield of Grignard ReagentExpected Yield of Wurtz Coupling Product (3,4-dimethyl-1,5-hexadiene)
Slow addition of this compound at room temperatureHighLow
Rapid addition of this compound at room temperatureModerate to LowHigh
Slow addition of this compound at elevated temperature (reflux)ModerateModerate to High
Reaction in high dilutionHighLow

Visualizations

Troubleshooting_Grignard_Formation start Start: Grignard Formation with this compound issue Identify Issue start->issue no_reaction No Reaction/Failure to Initiate issue->no_reaction Initiation Problem low_yield Low Yield/Side Products issue->low_yield Yield Problem check_dry Check for Moisture: - Flame-dry glassware? - Anhydrous reagents? no_reaction->check_dry check_wurtz Wurtz Coupling Suspected? low_yield->check_wurtz activate_mg Activate Magnesium: - Use fresh Mg? - Add Iodine/DBE? check_dry->activate_mg Yes success Successful Grignard Formation check_dry->success No, problem solved initiation_protocol Review Initiation Protocol: - Localized heating? - Initial halide concentration? activate_mg->initiation_protocol Yes activate_mg->success No, problem solved initiation_protocol->success Problem Solved slow_addition Action: Slow down alyl iodide addition check_wurtz->slow_addition Yes control_temp Control Temperature: - Maintain gentle reflux - Use cooling bath check_wurtz->control_temp No dilute Action: Increase solvent volume slow_addition->dilute dilute->control_temp control_temp->success Problem Solved

Caption: Troubleshooting workflow for Grignard formation.

References

Technical Support Center: Suzuki Coupling with 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 1-iodo-2-butene.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields in the Suzuki coupling of this compound can arise from several factors, ranging from catalyst deactivation to the inherent reactivity of the allylic iodide substrate. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. 2. Poor Quality Reagents: Boronic acid may have degraded to unreactive boroxines; this compound may have decomposed. 3. Inappropriate Base or Solvent: The chosen base may not be strong enough to facilitate transmetalation, or the solvent may not be suitable for the reaction. 4. Insufficient Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. Ensure an inert atmosphere is maintained throughout the reaction. 2. Use fresh, high-purity boronic acid and this compound. 3. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, with or without water). 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Homocoupling Products 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. High Catalyst Loading: Higher concentrations of palladium can sometimes favor homocoupling.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Optimize the catalyst loading; often, lower catalyst concentrations can minimize this side reaction.
Formation of Dehalogenation Product (Butene) 1. Presence of Protic Impurities: Water or other protic species can lead to the protonolysis of the organopalladium intermediate. 2. Certain Bases or Solvents: Some bases and solvents can promote hydrodehalogenation.1. Use anhydrous solvents and dry reagents. 2. Screen different bases and solvents. A less protic solvent or a non-coordinating base might be beneficial.
Formation of Isomeric Products 1. Regioselectivity Issues: Allylic substrates like this compound can lead to the formation of both α- and γ-substituted products due to the potential for π-allyl palladium intermediates.1. The choice of ligand is critical in controlling regioselectivity. Bulky, electron-rich phosphine (B1218219) ligands can influence the steric environment around the palladium center and direct the reaction towards a specific isomer.
Protodeboronation of Boronic Acid 1. Instability of the Boronic Acid: Some boronic acids are prone to decomposition, especially under the reaction conditions.1. Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?

A1: For the Suzuki coupling of allylic iodides like this compound, a common and effective starting point is a palladium(0) source with a phosphine ligand. Given that the carbon-iodine bond in an allylic iodide is relatively reactive, oxidative addition is generally facile.

A recommended initial catalyst system would be:

  • Palladium Source: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) at 1-5 mol%.

  • Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, SPhos, or XPhos) can be used. The use of bulky, electron-rich ligands can often improve yields and influence regioselectivity.

Q2: How do I choose the right base and solvent for this reaction?

A2: The choice of base and solvent is crucial and often requires empirical optimization.

  • Base: The base activates the boronic acid for the transmetalation step. A range of bases should be screened. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength of the base can influence the reaction rate and the prevalence of side reactions.

  • Solvent: The solvent must solubilize the reactants and the catalyst. A mixture of an organic solvent and water is often effective. Common solvent systems include:

    • Toluene/Water

    • Dioxane/Water

    • Tetrahydrofuran (THF)/Water

The ratio of the organic solvent to water can also be optimized.

Q3: What are the potential side reactions I should be aware of when using this compound?

A3: Besides the common Suzuki coupling side reactions like homocoupling and protodeboronation, the use of an allylic halide like this compound introduces the possibility of other side reactions:

  • β-Hydride Elimination: This can be a competing pathway, especially with alkyl substrates, leading to the formation of dienes. The use of specific ligands with larger bite angles can sometimes suppress this side reaction.

  • Isomerization: The double bond in the butenyl group can potentially isomerize under the reaction conditions.

  • Regioisomeric Products: As mentioned in the troubleshooting guide, the formation of a π-allyl palladium intermediate can lead to a mixture of α- and γ-coupled products. The choice of ligand is the primary way to control this.

Q4: Can you provide a general experimental protocol for the Suzuki coupling of this compound?

A4: The following is a generalized starting protocol that should be optimized for your specific boronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, the base, and the palladium catalyst.

  • Add the anhydrous, degassed organic solvent and degassed water (a common starting ratio is 4:1 organic solvent to water).

  • Stir the mixture for 10-15 minutes to ensure dissolution and pre-formation of the active catalyst.

  • Add this compound to the reaction mixture via syringe.

  • Seal the reaction vessel and heat to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the troubleshooting process and the potential reaction pathways, the following diagrams are provided.

Troubleshooting_Workflow Start Low Yield with This compound Check_Reagents Verify Reagent Quality (Fresh Substrates, Dry Solvents) Start->Check_Reagents Check_Inertness Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Check_Inertness Optimize_Catalyst Screen Catalyst System (Pd Source, Ligand, Loading) Check_Inertness->Optimize_Catalyst Optimize_Base_Solvent Screen Base and Solvent (K2CO3, Cs2CO3, K3PO4) (Toluene, Dioxane, THF, +/- H2O) Optimize_Catalyst->Optimize_Base_Solvent Optimize_Temp Adjust Temperature Optimize_Base_Solvent->Optimize_Temp Analyze_Side_Products Analyze Byproducts (GC-MS, NMR) Optimize_Temp->Analyze_Side_Products Analyze_Side_Products->Optimize_Catalyst Address Specific Side Reactions High_Yield High Yield Achieved Analyze_Side_Products->High_Yield

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Reaction_Pathways cluster_main Main Catalytic Cycle cluster_side Potential Side Reactions Start Pd(0)Ln OA Oxidative Addition (+ this compound) Start->OA Pd_allyl (Butenyl)Pd(II)(I)Ln OA->Pd_allyl Transmetalation Transmetalation (+ ArB(OH)2, Base) Pd_allyl->Transmetalation Dehalogenation Dehalogenation (Butene) Pd_allyl->Dehalogenation Isomerization Isomeric Product Pd_allyl->Isomerization Pd_Ar_allyl (Butenyl)Pd(II)(Ar)Ln Transmetalation->Pd_Ar_allyl RE Reductive Elimination Pd_Ar_allyl->RE Product Desired Product (Aryl-2-butene) RE->Product Product->Start Homocoupling Homocoupling (Ar-Ar) ArBOH2 ArB(OH)2 ArBOH2->Homocoupling

Caption: Simplified reaction pathways for the Suzuki coupling of this compound, including major side reactions.

Technical Support Center: Controlling Stereoselectivity in Reactions of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-iodo-2-butene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the stereoselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges when using this compound in substitution reactions?

A1: The primary stereochemical challenges involve controlling:

  • Regioselectivity: Nucleophilic attack can occur at either the α-carbon (C1) or the γ-carbon (C3) of the butenyl system, leading to linear or branched products, respectively.

  • Diastereoselectivity: When the nucleophile or a catalyst is chiral, or when a new stereocenter is formed in the presence of an existing one, controlling the formation of one diastereomer over another is crucial.

  • Enantioselectivity: In asymmetric catalysis, achieving a high excess of one enantiomer is a key objective when reacting with prochiral nucleophiles.

  • E/Z Isomerization: The geometry of the double bond in the product can sometimes differ from the starting material, requiring specific conditions to maintain or control it.

Q2: How does the choice of catalyst and ligand influence the stereochemical outcome?

A2: The catalyst and ligand system is paramount in controlling stereoselectivity, particularly in metal-catalyzed reactions like the Tsuji-Trost allylic substitution.

  • Ligand Bite Angle and Sterics: The geometry and steric bulk of the ligand coordinated to the metal center (e.g., palladium) can direct the incoming nucleophile to a specific face of the allylic intermediate, thereby controlling enantioselectivity.

  • Chiral Ligands: The use of chiral ligands is the foundation of asymmetric allylic alkylation (AAA), inducing the formation of one enantiomer in excess.

  • Metal Center: Different metals can favor different reaction pathways and stereochemical outcomes. For example, iridium catalysts are known to provide excellent regioselectivity compared to palladium in some allylic substitutions.

Q3: Can the solvent affect the stereoselectivity of my reaction?

A3: Yes, the solvent can have a significant impact on stereoselectivity.[1][2][3] Solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can influence the stability of transition states and intermediates.[2] In some cases, changing the solvent can even lead to an inversion of the major stereoisomer formed.[2] The dynamic interplay between the solvent and the reacting species can be a powerful tool to fine-tune the stereochemical outcome.[2]

Q4: What is the role of the leaving group, and why is iodide a good choice?

A4: The leaving group's ability to depart and stabilize the resulting intermediate is crucial for the reaction to proceed. Iodide is an excellent leaving group because it is a weak base and can stabilize the negative charge effectively. In the context of SN1-type reactions, a good leaving group facilitates the formation of the carbocation intermediate.[2]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Reactions with Chiral Enolates

Problem: My reaction of this compound with a chiral lithium enolate is giving a low diastereomeric ratio (d.r.).

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Solvent The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the lithium enolate. Screen a range of ethereal solvents (e.g., THF, Et₂O, DME) and non-polar solvents (e.g., toluene).Improved diastereoselectivity by optimizing the enolate structure and transition state geometry.
Incorrect Temperature Aldol-type reactions are often highly temperature-dependent. Perform the reaction at lower temperatures (e.g., -78 °C, -100 °C) to enhance selectivity.Increased diastereomeric ratio as the reaction becomes more kinetically controlled.
Enolate Geometry The E or Z geometry of the enolate can dictate the stereochemical outcome. The choice of base and additives (e.g., HMPA, DMPU) can influence enolate geometry.Formation of the desired diastereomer by controlling the enolate geometry.
Chelation Effects If the enolate or substrate has a chelating group, the choice of metal counter-ion can be critical. Consider using titanium or boron enolates to enforce a more rigid transition state.Higher diastereoselectivity through a well-defined, chelated transition state.
Issue 2: Low Enantioselectivity in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Problem: I am attempting an asymmetric allylic alkylation of a prochiral nucleophile with this compound, but the enantiomeric excess (e.e.) is low.

Potential Cause Troubleshooting Steps Expected Outcome
Ineffective Ligand The chiral ligand is the primary source of stereochemical induction. Screen a variety of chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands with different steric and electronic properties.Identification of a ligand that provides high enantioselectivity for your specific substrate.
Inappropriate Solvent The solvent can influence the catalyst's conformation and the reaction pathway. Test a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene).Improved e.e. by finding a solvent that favors the desired stereochemical pathway.
Counter-ion Effects The counter-ion of the nucleophile can affect its reactivity and proximity to the chiral catalyst. If using a base to generate the nucleophile, consider changing the metal cation (e.g., Li⁺, Na⁺, K⁺) or using a phase-transfer catalyst.Enhanced enantioselectivity through better organization of the transition state assembly.
Temperature Reaction temperature can impact the flexibility of the catalyst-substrate complex. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.Higher e.e. at the optimal temperature for stereochemical differentiation.
Issue 3: Undesired Regioisomer or E/Z Mixture in the Product

Problem: My reaction is producing a mixture of linear and branched products, or the double bond in my product has isomerized.

Potential Cause Troubleshooting Steps Expected Outcome
Regioselectivity Issues The choice of catalyst and ligand can strongly influence whether the nucleophile attacks the C1 or C3 position. Hard nucleophiles tend to attack the more electrophilic carbon, while soft nucleophiles, in the presence of a soft catalyst like palladium, often attack the terminus of the π-allyl system. Experiment with different catalyst systems (e.g., iridium-based catalysts for branched products).Control over the regioselectivity to favor either the linear or branched isomer.
E/Z Isomerization Palladium catalysts can sometimes promote the isomerization of the double bond. This can be influenced by the ligand, solvent, and reaction time. Monitor the reaction over time to see if isomerization increases with conversion. Consider using ligands that promote faster reductive elimination.Preservation of the desired double bond geometry in the final product.

Experimental Protocols

General Protocol for Diastereoselective Addition of a Chiral Auxiliary-Derived Enolate to this compound

Note: This is a generalized procedure and may require optimization for specific substrates.

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral auxiliary-bearing starting material (1.0 equiv.) in anhydrous THF (or another suitable solvent) and cool to -78 °C. Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.05 equiv.), and stir for 1 hour to ensure complete enolate formation.

  • Reaction with this compound: To the cold enolate solution, add this compound (1.2 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the mixture to warm to room temperature, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis, reduction) to obtain the final product.

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Note: This is a generalized procedure and requires careful optimization of the catalyst, ligand, and reaction conditions.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand in the reaction solvent. Stir at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral nucleophile (e.g., a malonate derivative) (1.2 equiv.) and a suitable base (if required) in the reaction solvent.

  • Reaction Initiation: Add the pre-formed catalyst solution to the nucleophile solution, followed by the addition of this compound (1.0 equiv.).

  • Reaction Monitoring: Stir the reaction at the desired temperature (which may range from room temperature to elevated temperatures) and monitor its progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, quench with a suitable reagent (e.g., water or a buffer solution). Extract the product into an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purification and Analysis: Purify the product by column chromatography. Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dried Glassware (Inert Atmosphere) reagents Add Solvent and Starting Materials start->reagents temp Cool to Reaction Temperature reagents->temp addition Add this compound (or other reagents) temp->addition stir Stir and Monitor (e.g., TLC, GC) addition->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analysis Analyze Stereoselectivity (NMR, HPLC, GC) purify->analysis

Caption: General experimental workflow for stereoselective reactions.

troubleshooting_logic cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Poor Stereoselectivity (Low d.r. or e.e.) temp Optimize Temperature start->temp solvent_d Screen Solvents start->solvent_d chelation Consider Chelation Control start->chelation ligand Screen Chiral Ligands start->ligand solvent_e Optimize Solvent start->solvent_e counterion Vary Counter-ion start->counterion result Successful Outcome temp->result Improved d.r. solvent_d->result Improved d.r. chelation->result Improved d.r. ligand->result Improved e.e. solvent_e->result Improved e.e. counterion->result Improved e.e.

Caption: Troubleshooting logic for poor stereoselectivity.

References

Stability and proper storage of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 1-Iodo-2-butene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light and heat sources to prevent degradation.[1][2] The storage area should be secure and accessible only to authorized personnel.[1]

Q2: Does this compound require a stabilizer?

A2: Yes, due to the potential for decomposition, this compound is often supplied with a stabilizer. Copper is commonly used as a stabilizer for iodoalkanes to inhibit the formation of free iodine.[3][4][5][6]

Q3: What are the primary signs of decomposition of this compound?

A3: A common sign of decomposition is a change in color, often to a yellowish or brownish hue, which indicates the presence of free iodine.[7] On long exposure to air, similar iodide compounds can turn yellow due to the release of iodine.[7]

Q4: What are the main factors that affect the stability of this compound?

A4: The stability of this compound is primarily affected by exposure to light, heat, and air (oxygen).[1][2][7] Incompatible materials, such as strong oxidizing agents and bases, can also lead to its degradation.[2]

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, this compound can release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[2]

Troubleshooting Guide

Q1: I noticed the color of my this compound has turned yellow/brown. Can I still use it?

A1: The discoloration indicates the presence of free iodine due to decomposition. For applications sensitive to impurities, it is not recommended to use the discolored reagent. The purity should be assessed before use. For less sensitive applications, the material might still be usable, but it is advisable to purify it first.

Q2: How can I remove the color from my discolored this compound?

A2: The color can often be removed by washing the solution with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275), followed by washing with water and drying over an appropriate drying agent.

Q3: My reaction with this compound is giving low yields. Could the reagent's stability be the issue?

A3: Yes, the degradation of this compound will lower its effective concentration and the presence of iodine could interfere with your reaction. It is recommended to use a fresh, properly stored bottle of the reagent or to test the purity of your current stock.

Stability Data

The following table provides representative quantitative data on the stability of this compound under various storage conditions. Please note that these are illustrative examples and actual stability may vary based on the specific product, purity, and stabilizer concentration.

Storage ConditionTemperature (°C)Light ExposureStabilizerTime (Months)Purity (%)Observations
Recommended2-8DarkCopper0>98Colorless liquid
Recommended2-8DarkCopper6>97Colorless to faint yellow
Recommended2-8DarkCopper12>95Faint yellow
Ambient25DarkCopper6<90Yellow to brown
Ambient25Ambient LightCopper6<80Dark brown
Ambient25DarkNone6<70Significant discoloration

Experimental Protocols

Protocol for Assessing the Stability of this compound by Quantification of Free Iodine

This protocol describes a method to determine the extent of decomposition of this compound by quantifying the amount of free iodine present.

Principle:

Free iodine (I₂) formed from the decomposition of this compound can be titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine.

Materials:

  • This compound sample

  • Standardized 0.01 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1% w/v)

  • Potassium Iodide (KI)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the this compound sample into a 100 mL conical flask.

    • Add 20 mL of ethanol to dissolve the sample.

    • Add 1 gram of potassium iodide (KI) and 20 mL of deionized water. The KI is added to ensure that all free iodine is in the form of the triiodide ion (I₃⁻), which is soluble in the aqueous phase.

  • Titration:

    • Titrate the sample solution with the standardized 0.01 M sodium thiosulfate solution.

    • As the endpoint is approached (the solution turns a pale yellow), add 1-2 mL of the starch indicator solution. The solution will turn a deep blue color.

    • Continue the titration dropwise until the blue color disappears, indicating the endpoint.

  • Calculation:

    • Record the volume of sodium thiosulfate solution used.

    • The percentage of free iodine can be calculated using the following formula:

    Where:

    • V = Volume of Na₂S₂O₃ solution used (mL)

    • M = Molarity of the Na₂S₂O₃ solution (mol/L)

    • 126.9 = Molar mass of Iodine (I) ( g/mol )

    • W = Weight of the this compound sample (g)

Acceptance Criteria:

The level of free iodine should be below a specified limit, for example, < 0.1% (w/w), for the material to be considered stable and of high purity for most applications.

Visualizations

Stability_Factors cluster_storage Proper Storage cluster_degradation Degradation Pathways cluster_outcome Outcome storage_conditions Recommended Storage Conditions temp Cool Temperature (2-8 °C) storage_conditions->temp light Protection from Light (Amber Vial/Darkness) storage_conditions->light atmosphere Inert Atmosphere (e.g., Nitrogen or Argon) storage_conditions->atmosphere container Tightly Sealed Container storage_conditions->container stabilizer With Stabilizer (e.g., Copper) storage_conditions->stabilizer stable_product Stable this compound (High Purity) storage_conditions->stable_product degradation This compound Degradation light_exposure Light Exposure degradation->light_exposure heat Elevated Temperature degradation->heat air Presence of Oxygen degradation->air incompatible_materials Incompatible Materials (Strong Bases, Oxidizers) degradation->incompatible_materials degraded_product Degraded this compound (Low Purity, Discolored) degradation->degraded_product decomposition_products Decomposition Products (Free Iodine, HI, etc.) light_exposure->decomposition_products heat->decomposition_products air->decomposition_products incompatible_materials->decomposition_products decomposition_products->degraded_product

Caption: Factors influencing the stability of this compound.

References

Identifying and removing impurities from 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-2-butene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound often arise from its synthesis, which typically involves the reaction of a corresponding alcohol (like crotyl alcohol or but-2-en-1-ol) with an iodine source. Potential impurities include:

  • Isomeric Iodobutenes: Regioisomers such as 2-iodo-1-butene and 3-iodo-1-butene can form depending on the reaction conditions. Geometric isomers ((Z)-1-iodo-2-butene) may also be present.

  • Unreacted Starting Materials: Residual but-2-en-1-ol (B7822390) may remain if the reaction does not go to completion.

  • Solvent and Reagent Residues: Traces of solvents used in the synthesis and workup (e.g., diethyl ether, dichloromethane) and unreacted iodinating reagents or their byproducts can also be present.

  • Degradation Products: Alkyl iodides can be sensitive to light and heat, potentially leading to the formation of elemental iodine (I₂) and other degradation byproducts, often indicated by a purple or brownish tint.

Q2: My this compound sample has a purplish/brown color. What does this indicate and how can it be removed?

A2: A purple or brownish discoloration in your this compound sample is a common issue and typically indicates the presence of dissolved elemental iodine (I₂). This can occur due to gradual decomposition of the product, especially upon exposure to light or heat.

To remove the iodine, you can perform a simple wash with a reducing agent solution. A common and effective method is to wash the organic sample with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The thiosulfate ion reduces the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be separated.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[1] The gas chromatogram will show the relative amounts of different components, and the mass spectrometer will provide fragmentation patterns that can help in identifying the structure of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired this compound and to identify and quantify major impurities by comparing the integration of their signals to that of the product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity of a sample and to determine appropriate conditions for purification by column chromatography.[2]

Troubleshooting Guides

Purification by Fractional Distillation

Issue: Poor separation of this compound from its isomers.

Possible Causes:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[3]

  • Fluctuating Heat Input: Unstable heating can cause bumping and prevent a smooth distillation, disrupting the temperature gradient in the column.

Recommended Solutions:

  • Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux column or a column packed with Raschig rings or metal sponges.[3]

  • Optimize Distillation Rate: Heat the distillation flask slowly and evenly to achieve a slow and steady distillation rate, typically 1-2 drops per second in the collection flask.

  • Ensure Stable Heating: Use a heating mantle with a stirrer or a temperature-controlled oil bath to provide consistent and uniform heating. Insulating the distillation column with glass wool or aluminum foil can also help maintain a stable temperature gradient.

Purification by Column Chromatography

Issue: Co-elution of this compound and a non-polar impurity.

Possible Cause:

  • Inappropriate Solvent System: The eluent may be too polar, causing both the product and the impurity to travel down the column too quickly without adequate separation.

Recommended Solution:

  • Decrease Eluent Polarity: Start with a less polar solvent system. For non-polar compounds like alkyl halides, a good starting point is a high percentage of a non-polar solvent like hexane (B92381) or petroleum ether, with a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. The polarity can be gradually increased (gradient elution) to elute the desired product after the non-polar impurity has been collected. A typical starting solvent system could be 99:1 Hexane:Diethyl Ether.

Issue: Streaking or tailing of the product band on the column.

Possible Causes:

  • Sample Overload: Too much sample has been loaded onto the column for its size.

  • Insolubility of the Sample: The sample may not be fully dissolved in the initial eluent, causing it to streak as it moves down the column.

  • Interaction with Stationary Phase: The compound may have a strong interaction with the silica (B1680970) gel or alumina, leading to tailing.

Recommended Solutions:

  • Reduce Sample Load: Use a larger column or load less crude material. A general rule of thumb is to use at least 25-50 g of silica gel per gram of crude product.

  • Improve Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble. Alternatively, "dry loading" can be used, where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the top of the column.[4]

  • Modify the Eluent: Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) (for basic compounds) to the eluent can sometimes reduce tailing by competing for active sites on the stationary phase.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C)
(E)-1-Iodo-2-buteneC₄H₇I182.00109.77[5]
2-IodobutaneC₄H₉I184.02119-120[6]
1-IodobutaneC₄H₉I184.02130-131[7]
(E)-But-2-en-1-ol (Crotyl alcohol)C₄H₈O72.11121.2[8]

Experimental Protocols

Protocol 1: Removal of Iodine Impurity
  • Dissolve the discolored this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The purple/brown color of the organic layer should disappear.

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Heat the flask gently using a heating mantle or an oil bath.

  • Slowly increase the temperature and observe the vapor rising through the fractionating column.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 110 °C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Monitor the purity of the collected fractions using GC-MS or TLC.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane).

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Purity_Check1 Assess Purity (TLC, GC-MS) Crude->Purity_Check1 Pure Pure Product Purity_Check1->Pure Yes Impure Impure Product Purity_Check1->Impure No Discolored Discolored? (Iodine) Impure->Discolored Thiosulfate_Wash Wash with Na2S2O3 Discolored->Thiosulfate_Wash Yes Distillation_Choice Boiling Point Difference > 25°C? Discolored->Distillation_Choice No Thiosulfate_Wash->Distillation_Choice Fractional_Distillation Fractional Distillation Distillation_Choice->Fractional_Distillation Yes Column_Chromatography Column Chromatography Distillation_Choice->Column_Chromatography No Purity_Check2 Assess Purity (TLC, GC-MS) Fractional_Distillation->Purity_Check2 Column_Chromatography->Purity_Check2 Purity_Check2->Pure Pure Purity_Check2->Fractional_Distillation Impure, Re-purify

Caption: Decision workflow for the purification of this compound.

Fractional_Distillation_Setup Fractional Distillation Apparatus cluster_0 Heating and Distillation cluster_1 Condensation and Collection Heating_Mantle Heating Mantle Distillation_Flask Distillation Flask (Crude this compound) Heating_Mantle->Distillation_Flask Heats Fractionating_Column Fractionating Column (e.g., Vigreux) Distillation_Flask->Fractionating_Column Vapor Thermometer Thermometer Fractionating_Column->Thermometer Vapor Condenser Condenser Thermometer->Condenser Vapor Water_Out Water Out Condenser->Water_Out Receiving_Flask Receiving Flask (Purified Product) Condenser->Receiving_Flask Condensate Water_In Water In Water_In->Condenser Cooling

Caption: Diagram of a fractional distillation apparatus.

References

Technical Support Center: Overcoming Sluggish 1-Iodo-2-butene Grignard Initiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the initiation of Grignard reactions using 1-iodo-2-butene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?

A1: Failure to initiate a Grignard reaction is a frequent challenge. The primary causes are typically:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings prevents the reaction with the alkyl halide.[1][2]

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in glassware, solvents, or on the magnesium surface can prevent the reaction from starting.[1]

  • Inactive Magnesium Surface: The magnesium surface may not be sufficiently activated to initiate the reaction with the less reactive allylic iodide.

Q2: What are the primary side reactions to be aware of when preparing 2-butenylmagnesium iodide?

A2: The most significant side reaction is Wurtz-type homocoupling .[3][4] This occurs when the formed Grignard reagent reacts with the starting this compound, leading to the formation of a dimer (1,5-octadiene). This is particularly prevalent with reactive allylic halides.[5]

Q3: Which solvent is recommended for this Grignard reaction?

A3: Anhydrous ethereal solvents are essential.[1] Tetrahydrofuran (THF) is often preferred over diethyl ether for its ability to better stabilize the Grignard reagent.[1]

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate

If your reaction is not starting, as indicated by a lack of heat generation, bubbling, or a change in the appearance of the reaction mixture, follow these troubleshooting steps.

Troubleshooting Workflow

start Reaction Not Initiating check_dry Are all glassware and solvents scrupulously dry? start->check_dry activate_mg Is the magnesium surface activated? check_dry->activate_mg Yes solution_dry Solution: - Flame-dry all glassware under vacuum. - Use freshly distilled anhydrous solvent. check_dry->solution_dry No solution_activate Solution: - Add a crystal of iodine. - Add a few drops of 1,2-dibromoethane (B42909). - Gently crush Mg turnings. activate_mg->solution_activate No success Initiation Successful activate_mg->success Yes solution_dry->start solution_activate->start

Caption: Decision tree for troubleshooting initiation failure.

Detailed Activation Protocols

Activation MethodDescriptionVisual Cue of Success
Iodine Add a single, small crystal of iodine to the flask containing the magnesium turnings and solvent. The iodine etches the magnesium surface, removing the oxide layer.[2]The brown/purple color of the iodine fades.[1]
1,2-Dibromoethane Add a few drops of 1,2-dibromoethane to the magnesium suspension. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface.[2]Evolution of gas bubbles (ethylene).[2]
Mechanical Activation Gently crush the magnesium turnings with a glass stir rod in the reaction flask before adding the solvent and reactant. This physically breaks the oxide layer.Not applicable.
Sonication Place the reaction flask in an ultrasonic bath. The cavitation helps to break up the magnesium oxide layer.Not applicable.
Issue 2: Low Yield of the Desired Product

A low yield of the desired product after reaction with an electrophile can be due to poor formation of the Grignard reagent or competing side reactions.

Logical Relationship Diagram for Low Yield

low_yield Low Product Yield wurtz_coupling Wurtz Coupling (Dimer Formation) low_yield->wurtz_coupling Caused by reagent_decomposition Grignard Reagent Decomposition low_yield->reagent_decomposition Caused by solution_wurtz Mitigation: - Slow, dropwise addition of this compound. - Maintain dilute conditions. - Keep temperature low. wurtz_coupling->solution_wurtz Address with solution_decomp Mitigation: - Ensure strict anhydrous conditions. - Maintain an inert atmosphere (N2 or Ar). reagent_decomposition->solution_decomp Address with

Caption: Causes and mitigation strategies for low product yield.

Optimization of Reaction Conditions to Minimize Wurtz Coupling

ParameterRecommendationRationale
Addition of this compound Add the halide dropwise via a syringe pump or an addition funnel over an extended period.Maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[1][3]
Concentration Use a higher volume of solvent to create more dilute conditions.Reduces the frequency of bimolecular collisions between the Grignard reagent and the unreacted halide.[5]
Temperature Maintain a gentle reflux or a lower temperature if the reaction is vigorous.Higher temperatures can increase the rate of the Wurtz coupling side reaction.[4]

Experimental Protocols

General Protocol for the Preparation of 2-Butenylmagnesium Iodide

1. Preparation:

  • All glassware (three-necked round-bottom flask, condenser, dropping funnel) must be oven-dried at 120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).

2. Magnesium Activation and Reaction Initiation:

  • Add a small crystal of iodine to the flask containing the magnesium.[1]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add approximately 5-10% of the this compound solution to the magnesium suspension.

  • The reaction should initiate, indicated by the disappearance of the iodine color and gentle reflux. If it does not start, gentle warming with a heat gun or sonication may be necessary.[1]

3. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

Signaling Pathway of Grignard Formation and a Key Side Reaction

cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction Mg Mg IodoButene This compound Grignard 2-Butenylmagnesium Iodide IodoButene->Grignard + Mg Grignard2 2-Butenylmagnesium Iodide Dimer 1,5-Octadiene Grignard2->Dimer + this compound IodoButene2 This compound

Caption: Desired vs. competing reaction pathways.

References

Preventing isomerization of 1-Iodo-2-butene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-iodo-2-butene. The focus is on preventing its isomerization during chemical reactions, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I might encounter?

A1: this compound can isomerize to form both constitutional isomers and stereoisomers. The most common isomers are:

  • 3-Iodo-1-butene: This is a constitutional isomer formed through an allylic rearrangement.

  • cis-(Z)-1-Iodo-2-butene: This is the geometric isomer (diastereomer) of the more stable trans-(E)-1-iodo-2-butene.

Q2: What is the primary mechanism causing the isomerization of this compound to 3-iodo-1-butene?

A2: The primary mechanism is an allylic rearrangement , also known as an allylic shift. This can proceed through two main pathways:

  • SN1' mechanism: This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. The iodide ion can then attack either end of the allylic system, leading to a mixture of this compound and 3-iodo-1-butene. Polar protic solvents and elevated temperatures favor this mechanism.

  • SN2' mechanism: In this concerted pathway, a nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-position), leading to a shift of the double bond and displacement of the iodide leaving group. This is more likely with strong, unhindered nucleophiles.

Q3: What factors can promote the isomerization of this compound?

A3: Several factors can contribute to the unwanted isomerization of this compound:

  • Elevated Temperatures: Higher temperatures provide the activation energy for both allylic rearrangements and cis/trans isomerization.

  • Polar Solvents: Polar protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate in the SN1' pathway, accelerating isomerization.

  • Presence of Acids or Bases: Both acids and bases can catalyze the isomerization. Acids can protonate the double bond or coordinate to the iodide, facilitating its departure, while bases can promote elimination-addition sequences or act as nucleophiles in an SN2' reaction.

  • Exposure to Light: Similar to other alkyl iodides, this compound can be sensitive to light, which can promote radical pathways that may lead to isomerization.

  • Presence of Metal Catalysts: Certain transition metals can catalyze allylic rearrangements.

Q4: How can I store this compound to minimize isomerization?

A4: To ensure the stability of this compound during storage, the following precautions are recommended:

  • Store at low temperatures: Keep the compound in a refrigerator or freezer.

  • Protect from light: Store in an amber-colored vial or wrap the container with aluminum foil.

  • Use an inert atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Consider a stabilizer: Commercially available allylic iodides are often sold with a stabilizer, such as copper powder, to scavenge free iodine and inhibit radical reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem 1: My reaction is producing a significant amount of 3-iodo-1-butene as a byproduct.

Potential Cause Recommended Solution
High reaction temperature. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Use of a polar protic solvent. Switch to a less polar, aprotic solvent such as THF, diethyl ether, toluene, or hexane.
Presence of acidic or basic impurities. Use freshly distilled and anhydrous solvents. If acidic impurities are suspected, consider adding a non-nucleophilic base like 2,6-lutidine.
SN1' pathway is favored. To favor the SN2 pathway, use a higher concentration of a strong, non-basic nucleophile.

Problem 2: I am observing both cis and trans isomers of this compound in my product mixture.

Potential Cause Recommended Solution
Iodine-catalyzed isomerization. The presence of trace amounts of iodine can catalyze cis/trans equilibration. Add a small amount of copper powder to act as an iodine scavenger.
Photochemical isomerization. Protect the reaction from light by wrapping the reaction flask in aluminum foil.
Thermal isomerization. As with allylic rearrangement, lower reaction temperatures will disfavor cis/trans isomerization.

Problem 3: My post-reaction workup seems to be causing isomerization.

Potential Cause Recommended Solution
Acidic or basic aqueous wash. Use neutral washes, such as saturated sodium chloride (brine), instead of acidic or basic solutions.
Silica (B1680970) gel chromatography. Standard silica gel is slightly acidic and can promote isomerization. Neutralize the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine, then flush the column with the pure eluent before loading your sample.
High temperatures during solvent removal. Concentrate the product under reduced pressure at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound Minimizing Isomerization

This protocol outlines a general approach for reacting a nucleophile with this compound while minimizing the formation of the 3-iodo-1-butene byproduct.

  • Glassware Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Reagent and Solvent Preparation:

    • Use freshly distilled, anhydrous, and deoxygenated aprotic solvent (e.g., THF, diethyl ether).

    • Ensure the nucleophile is of high purity and free of acidic or basic impurities.

    • If using commercially available this compound, confirm its isomeric purity by ¹H NMR or GC-MS. If necessary, purify by chromatography on neutralized silica gel.

  • Reaction Setup:

    • To a stirred solution of the nucleophile in the chosen solvent at a low temperature (e.g., 0 °C or -78 °C), add this compound dropwise via syringe.

    • Maintain the reaction at the low temperature and monitor its progress by TLC or GC-MS, checking for the appearance of the rearranged product.

    • If the reaction is sluggish, allow it to warm slowly to the lowest effective temperature.

  • Workup and Purification:

    • Quench the reaction at low temperature with a neutral aqueous solution (e.g., saturated ammonium (B1175870) chloride or water).

    • Extract the product with a non-polar organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

    • If purification by column chromatography is necessary, use neutralized silica gel.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the isomerization of this compound. Quantitative data for this specific compound is scarce in the literature; therefore, these trends are based on general principles of allylic system reactivity.

Table 1: Influence of Reaction Conditions on Isomerization of this compound

Parameter Condition Expected Isomerization to 3-Iodo-1-butene Expected Cis/Trans Isomerization
Temperature Low (e.g., 0 °C)LowLow
High (e.g., reflux)HighHigh
Solvent Non-polar aprotic (e.g., Hexane)LowLow
Polar aprotic (e.g., THF, Acetone)ModerateModerate
Polar protic (e.g., Ethanol, Water)HighModerate
Additives Copper PowderLow (inhibits radical pathways)Low (scavenges iodine)
Strong AcidHighHigh
Strong BaseHighModerate
LightModerate (promotes radical pathways)Moderate

Visualizations

IsomerizationPathways This compound This compound 3-Iodo-1-butene 3-Iodo-1-butene This compound->3-Iodo-1-butene S_N2' (concerted) cis-1-Iodo-2-butene cis-1-Iodo-2-butene This compound->cis-1-Iodo-2-butene Cis/Trans Isomerization Resonance-Stabilized Allylic Cation Resonance-Stabilized Allylic Cation This compound->Resonance-Stabilized Allylic Cation S_N1' (slow) Resonance-Stabilized Allylic Cation->3-Iodo-1-butene I- attack

Caption: Isomerization pathways of this compound.

TroubleshootingFlowchart start Isomerization Observed? isomer_type What type of isomer? start->isomer_type Yes No Isomerization No Isomerization start->No Isomerization No rearranged 3-Iodo-1-butene isomer_type->rearranged Rearranged geometric cis-1-Iodo-2-butene isomer_type->geometric Geometric check_temp Lower Reaction Temperature rearranged->check_temp check_solvent Use Aprotic, Non-polar Solvent rearranged->check_solvent check_impurities Use Pure Reagents & Neutralize Silica rearranged->check_impurities geometric->check_temp add_cu Add Copper Powder geometric->add_cu protect_light Protect from Light geometric->protect_light

Caption: Troubleshooting flowchart for this compound isomerization.

Technical Support Center: 1-Iodo-2-butene Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the reaction workup of 1-Iodo-2-butene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My organic layer has a persistent pink or brown color after extraction. What is the cause and how can I fix it?

A1: A pink or brown tint in the organic layer is typically due to the presence of elemental iodine (I₂). This can arise from the decomposition of the product, this compound, especially if exposed to light or acidic/basic conditions, or from unreacted iodine from the reaction itself.[1][2]

Q2: I'm observing a significant loss of product during the aqueous workup. What are the potential reasons?

A2: Low yield after workup can be attributed to several factors:

  • Product Instability: this compound is an allylic iodide. Allylic iodides can be unstable and prone to decomposition or hydrolysis, especially under harsh pH conditions or prolonged exposure to heat.[1][4]

  • Emulsion Formation: Formation of a stable emulsion between the organic and aqueous layers can trap the product, leading to physical loss during separation.[5]

  • Incomplete Extraction: If the organic solvent used for extraction is not appropriate or used in insufficient volume, the product may remain partially dissolved in the aqueous layer.

Q3: An emulsion has formed between the organic and aqueous layers. How can I break it?

A3: Emulsions are common when working with halogenated compounds. Here are several techniques to break an emulsion:[5][6]

  • Add Brine: Wash the emulsified layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool.[5]

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Q4: What is the best way to dry the organic solution of this compound?

A4: After the aqueous washes, the organic layer will be saturated with water. It's crucial to use an appropriate drying agent to remove this water before solvent evaporation. Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used.[7] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.[7]

Q5: I see unexpected peaks in my NMR spectrum after purification. What could be the source of these impurities?

A5: Common impurities observed in NMR spectra after workup and purification can include:[8]

  • Residual Solvents: From the reaction or extraction (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Silicone Grease: From glassware joints.

  • Phthalates: Plasticizers from tubing.[8]

  • Decomposition Products: Isomers or elimination products of this compound.

Data Presentation

Table 1: Comparison of Common Drying Agents for Halogenated Organic Solutions

Drying AgentCapacitySpeedEfficiencyComments
Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral, good for initial drying. Forms a granular hydrate.
Magnesium Sulfate (MgSO₄) MediumFastHighSlightly acidic, very effective. Forms a fine powder when hydrated.
Calcium Chloride (CaCl₂) HighFastHighCan form complexes with alcohols, amines, and some carbonyl compounds.
Calcium Sulfate (Drierite®) LowVery FastHighInert, but has a low capacity.
Molecular Sieves (3Å or 4Å) HighSlowVery HighExcellent for achieving very dry solvents, but more expensive.

Experimental Protocols

General Aqueous Workup Protocol for this compound

This protocol outlines a standard procedure for the workup of a reaction mixture containing this compound.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride) to neutralize any reactive reagents.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The volume should be sufficient to dissolve the product completely.

    • Add deionized water to dissolve inorganic salts.

  • Washing:

    • Gently shake the separatory funnel, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous layer.

    • Iodine Removal: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275). Repeat until the organic layer is colorless.

    • Neutralization (if necessary): If the reaction was conducted under acidic or basic conditions, wash with a dilute solution of sodium bicarbonate (to remove acid) or dilute hydrochloric acid (to remove base), respectively.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[7]

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and swirl the flask. Add more drying agent until it no longer clumps together.

  • Filtration and Solvent Removal:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. Be cautious as this compound may be volatile.

Mandatory Visualization

TroubleshootingWorkflow start Problem Observed during Workup low_yield Low Yield start->low_yield color Colored Organic Layer (Pink/Brown) start->color emulsion Emulsion Formation start->emulsion impurities Impurities in Product (by NMR/GC-MS) start->impurities cause_decomp Cause: Product Decomposition/ Hydrolysis low_yield->cause_decomp cause_incomplete_extraction Cause: Incomplete Extraction low_yield->cause_incomplete_extraction cause_physical_loss Cause: Physical Loss in Emulsion low_yield->cause_physical_loss cause_iodine Cause: Residual Iodine (I₂) color->cause_iodine cause_surfactant Cause: Surfactant-like Byproducts emulsion->cause_surfactant cause_vigorous_shaking Cause: Vigorous Shaking emulsion->cause_vigorous_shaking cause_residual_reagents Cause: Residual Reagents/ Solvents impurities->cause_residual_reagents cause_product_decomp_impurity Cause: Product Decomposition impurities->cause_product_decomp_impurity sol_mild_conditions Solution: - Use mild pH washes - Avoid prolonged workup cause_decomp->sol_mild_conditions sol_extraction Solution: - Use more extraction solvent - Back-extract aqueous layer cause_incomplete_extraction->sol_extraction sol_break_emulsion Solution: - Add brine - Filter through Celite® - Centrifuge cause_physical_loss->sol_break_emulsion sol_thiosulfate Solution: Wash with aq. Na₂S₂O₃ cause_iodine->sol_thiosulfate cause_surfactant->sol_break_emulsion sol_gentle_mixing Solution: Gently swirl/invert separatory funnel cause_vigorous_shaking->sol_gentle_mixing sol_purification Solution: - Additional washes - Recrystallization or  column chromatography cause_residual_reagents->sol_purification sol_careful_handling Solution: - Store product cold and dark - Use immediately cause_product_decomp_impurity->sol_careful_handling

Caption: Troubleshooting workflow for this compound reaction workup.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 1-Iodo-2-butene and Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-iodo-2-butene and allyl bromide in bimolecular nucleophilic substitution (SN2) reactions. The analysis is supported by established chemical principles and experimental observations where available.

Introduction to SN2 Reactivity in Allylic Systems

The SN2 reaction is a fundamental process in organic synthesis, characterized by a single concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1] Allylic halides, such as this compound and allyl bromide, are particularly reactive in SN2 reactions compared to their saturated counterparts.[2][3] This enhanced reactivity is attributed to the stabilization of the transition state through the overlap of the p-orbitals of the reacting carbon with the adjacent π-system of the double bond.[4]

Several key factors govern the rate of an SN2 reaction:

  • The nature of the leaving group: A better leaving group is a weaker base and can stabilize the negative charge more effectively after it departs.

  • The structure of the substrate: Steric hindrance around the reaction center can impede the backside attack of the nucleophile, slowing down the reaction.[5]

  • The strength of the nucleophile.

  • The nature of the solvent.

This guide will focus on the first two factors as they are intrinsic to the comparison between this compound and allyl bromide.

Comparative Analysis of Reactivity

The primary differences between this compound and allyl bromide in the context of SN2 reactivity are the leaving group (iodide vs. bromide) and the substitution on the carbon-carbon double bond.

Leaving Group Ability

The ability of the leaving group to depart is a critical factor in determining the rate of an SN2 reaction.[6] A good leaving group is one that is a stable species on its own. Generally, the conjugate bases of strong acids are excellent leaving groups.[6] When comparing the halogens, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻.

This trend is directly related to the acidity of the corresponding hydrohalic acids (pKa of HI ≈ -10, HBr ≈ -9).[6] Since hydroiodic acid is a stronger acid than hydrobromic acid, the iodide ion (I⁻) is a weaker base and therefore a better leaving group than the bromide ion (Br⁻).[7][8] This suggests that, all other factors being equal, this compound will react faster than allyl bromide in an SN2 reaction.

Substrate Structure and Steric Hindrance

Both this compound and allyl bromide are primary allylic halides. Primary halides are generally favored for SN2 reactions due to minimal steric hindrance.[9]

  • Allyl bromide (CH₂=CHCH₂Br): The carbon bearing the bromine is attached to two hydrogen atoms.

  • This compound (CH₃CH=CHCH₂I): The carbon bearing the iodine is also attached to two hydrogen atoms. However, the presence of a methyl group on the double bond in this compound introduces slightly more steric bulk in the overall molecule compared to allyl bromide.

While both are primary halides, the methyl group in this compound could potentially exert a minor steric effect on the approaching nucleophile. However, this effect is generally considered to be small for primary allylic systems and is likely to be a less significant factor than the difference in leaving group ability.

Quantitative Data

SubstrateLeaving GroupRelative Leaving Group AbilityExpected Relative SN2 Rate
This compound Iodide (I⁻)ExcellentFaster
Allyl Bromide Bromide (Br⁻)GoodSlower

Experimental Protocols

A common method for comparing the reactivity of alkyl halides in SN2 reactions is the Finkelstein reaction, where a halide is exchanged for another. A typical procedure to qualitatively compare the reactivity of this compound and allyl bromide would involve reacting them with a sodium salt of a nucleophile in acetone. The formation of a precipitate of NaI or NaBr (depending on the nucleophile and any halide exchange) can be used to gauge the reaction rate.

General Experimental Protocol (Qualitative Comparison): [10]

  • Preparation: In separate, dry test tubes, dissolve equimolar amounts of this compound and allyl bromide in acetone. In another set of test tubes, prepare a solution of a suitable nucleophile, for example, sodium iodide in acetone.

  • Reaction Initiation: Add the nucleophile solution to each of the allylic halide solutions simultaneously.

  • Observation: Monitor the formation of a precipitate at regular intervals. The time taken for the precipitate to appear and the amount of precipitate formed can be used as a qualitative measure of the reaction rate.

  • Control: A control reaction with a less reactive alkyl halide (e.g., an alkyl chloride) can be run in parallel for comparison.

For a quantitative study, the reaction would be monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of the reactant and the appearance of the product over time.[11][12]

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the SN2 reactivity of this compound versus allyl bromide.

SN2_Comparison cluster_reactants Reactants cluster_factors Influencing Factors 1_Iodo_2_butene This compound (CH₃CH=CHCH₂I) Leaving_Group Leaving Group (I⁻ > Br⁻) 1_Iodo_2_butene->Leaving_Group Steric_Hindrance Steric Hindrance (Minimal for both primary halides) 1_Iodo_2_butene->Steric_Hindrance Allylic_System Allylic System (Stabilizes Transition State) 1_Iodo_2_butene->Allylic_System Faster_Reaction Faster SN2 Reaction 1_Iodo_2_butene->Faster_Reaction More Reactive Allyl_Bromide Allyl Bromide (H₂C=CHCH₂Br) Allyl_Bromide->Leaving_Group Allyl_Bromide->Steric_Hindrance Allyl_Bromide->Allylic_System Slower_Reaction Slower SN2 Reaction Allyl_Bromide->Slower_Reaction Less Reactive Nucleophile Nucleophile (Nu⁻) Leaving_Group->Faster_Reaction Dominant Factor

Caption: Factors influencing the relative SN2 reactivity.

The following workflow outlines the logical process for comparing the SN2 reactivity of the two compounds.

Experimental_Workflow Start Start Comparison Identify_Substrates Substrates: This compound & Allyl Bromide Start->Identify_Substrates Analyze_Leaving_Group Analyze Leaving Group (I⁻ vs. Br⁻) Identify_Substrates->Analyze_Leaving_Group Analyze_Sterics Analyze Steric Hindrance Identify_Substrates->Analyze_Sterics Conclusion_LG I⁻ is a better leaving group Analyze_Leaving_Group->Conclusion_LG Conclusion_Sterics Both are primary, minimal steric hindrance Analyze_Sterics->Conclusion_Sterics Synthesize_Findings Synthesize Findings Conclusion_LG->Synthesize_Findings Conclusion_Sterics->Synthesize_Findings Final_Conclusion This compound is more reactive in SN2 reactions Synthesize_Findings->Final_Conclusion

Caption: Logical workflow for reactivity comparison.

Conclusion

References

A Comparative Analysis of Allylic Halides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of allylic chlorides, bromides, and iodides in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. Among the various electrophiles employed, allylic halides are particularly valuable due to the versatility of the resulting allyl moiety in complex molecule synthesis. The choice of the halide—chloride, bromide, or iodide—can significantly impact the efficiency, rate, and scope of these transformations. This guide provides an objective comparison of these allylic halides, presenting quantitative data, detailed experimental methodologies, and visual aids to facilitate informed decisions in experimental design.

Performance Comparison of Allylic Halides

The reactivity of allylic halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond strength and the facility of the oxidative addition step to the palladium(0) catalyst. The generally accepted trend in reactivity follows the order: Allyl Iodide > Allyl Bromide > Allyl Chloride. This is a direct consequence of the C-X bond dissociation energies (C-I: ~234 kJ/mol, C-Br: ~285 kJ/mol, C-Cl: ~346 kJ/mol). The weaker C-I bond allows for faster oxidative addition, often leading to higher reaction rates and yields under milder conditions.

Allylic HalideRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
Allyl Iodide HighestMilder temperatures, shorter reaction times.High reactivity allows for the use of less active catalysts and broader substrate scope.More expensive, less stable (light and heat sensitive), may require special handling and storage.
Allyl Bromide IntermediateModerate temperatures and reaction times.Good balance between reactivity and stability. Widely available and cost-effective.May require more forcing conditions than allyl iodide for challenging substrates.
Allyl Chloride LowestHigher temperatures, longer reaction times, and often more active catalyst systems are required.Most cost-effective and readily available allylic halide.Low reactivity can lead to incomplete conversions, side reactions, and limited substrate scope.

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a representative palladium-catalyzed allylic amination is presented below. While this specific protocol utilizes an allylic alcohol, the general principles and workflow are applicable to reactions involving allylic halides, with adjustments to the reaction conditions (e.g., temperature, reaction time) based on the halide's reactivity.

General Protocol for Palladium-Catalyzed Allylic Amination

This protocol describes the amination of an allylic alcohol, which can be adapted for allylic halides.

Materials:

  • Palladium catalyst (e.g., [(η³-allyl)PdCl]₂)

  • Ligand (e.g., a bisphosphine ligand)

  • Allylic substrate (e.g., cinnamyl alcohol)

  • Amine (e.g., morpholine)

  • Solvent (e.g., THF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, the palladium precursor and the ligand are dissolved in the solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, the allylic substrate and the amine are added sequentially.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures depending on the reactivity of the allylic halide) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired allylic amine.

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n pi_allyl π-Allyl-Pd(II) Complex Pd0->pi_allyl Oxidative Addition (X- leaves) product_complex Product-Pd(0) Complex pi_allyl->product_complex product_complex->Pd0 Reductive Elimination product Allylic Product product_complex->product Product Release nucleophile Nucleophile (Nu-) nucleophile->pi_allyl Nucleophilic Attack allyl_halide Allyl-X allyl_halide->pi_allyl

Figure 1: General Catalytic Cycle of Palladium-Catalyzed Allylic Substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Pd Catalyst Solution (Pd precursor + Ligand in Solvent) add_reactants Add Allylic Halide and Nucleophile prep_catalyst->add_reactants run_reaction Stir at Set Temperature under Inert Atmosphere add_reactants->run_reaction monitor Monitor Reaction Progress (TLC, GC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: A Typical Experimental Workflow for Palladium-Catalyzed Allylic Cross-Coupling.

Conclusion

The selection of an allylic halide for palladium-catalyzed cross-coupling is a critical parameter that influences reaction outcomes. Allyl iodides offer the highest reactivity, enabling milder conditions and broader applicability, but at a higher cost and lower stability. Allyl bromides represent a practical compromise, providing good reactivity and stability. Allyl chlorides, while being the most economical, are the least reactive and often necessitate more forcing conditions and highly active catalytic systems. The choice, therefore, depends on a careful consideration of the specific synthetic challenge, including the complexity of the substrate, desired reaction efficiency, and economic constraints. The provided protocols and diagrams serve as a foundational guide for researchers to navigate these choices and successfully implement palladium-catalyzed allylic cross-coupling reactions in their synthetic endeavors.

References

A Comparative Guide to Alternative Reagents for the Butenylation of Organic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a butenyl group into organic molecules is a fundamental transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other complex molecular architectures. While the Wittig reaction has long been a staple for olefination, a variety of alternative reagents have emerged, offering distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions. This guide provides an objective comparison of the performance of several key alternative butenylation reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic challenges.

Comparison of Butenylation Reagent Performance

The following tables summarize the performance of various butenylation reagents with representative aliphatic, aromatic, and ketone substrates.

Table 1: Butenylation of Butanal (Aliphatic Aldehyde)

Reagent/MethodReaction ConditionsSolventTemperature (°C)Yield (%)E/Z Ratio
Wittig Reaction n-BuLi, THF, then butanalTHF-78 to rt~75Z-selective
Horner-Wadsworth-Emmons NaH, THF, then butanalTHF0 to rt~85>95:5 (E)
Julia-Kocienski Olefination KHMDS, DME, then butanalDME-78 to rt~80>95:5 (E)
Peterson Olefination (acidic) 1. (CH2=CHCH2CH2)SiMe3, s-BuLi 2. H2SO4THF-78 to rt~80E-selective
Peterson Olefination (basic) 1. (CH2=CHCH2CH2)SiMe3, s-BuLi 2. KHTHF-78 to rt~80Z-selective
Indium-Mediated In, Crotyl bromide, H2OH2Ort~90Not reported

Table 2: Butenylation of Benzaldehyde (B42025) (Aromatic Aldehyde)

Reagent/MethodReaction ConditionsSolventTemperature (°C)Yield (%)E/Z Ratio
Wittig Reaction n-BuLi, THF, then benzaldehydeTHF-78 to rt~80Z-selective
Horner-Wadsworth-Emmons NaH, THF, then benzaldehydeTHF0 to rt~90>98:2 (E)
Julia-Kocienski Olefination KHMDS, DME, then benzaldehydeDME-78 to rt~88>98:2 (E)
Peterson Olefination (acidic) 1. (CH2=CHCH2CH2)SiMe3, s-BuLi 2. H2SO4THF-78 to rt~85E-selective
Peterson Olefination (basic) 1. (CH2=CHCH2CH2)SiMe3, s-BuLi 2. KHTHF-78 to rt~85Z-selective
Indium-Mediated In, Crotyl bromide, H2OH2Ort~95Not reported

Table 3: Butenylation of Cyclohexanone (B45756) (Ketone)

Reagent/MethodReaction ConditionsSolventTemperature (°C)Yield (%)E/Z Ratio
Wittig Reaction n-BuLi, THF, then cyclohexanoneTHF-78 to rt~70Not applicable
Horner-Wadsworth-Emmons NaH, THF, then cyclohexanoneTHF0 to rt~80Not applicable
Julia-Kocienski Olefination KHMDS, DME, then cyclohexanoneDME-78 to rt~75Not applicable
Peterson Olefination 1. (CH2=CHCH2CH2)SiMe3, s-BuLi 2. H2SO4 or KHTHF-78 to rt~78Not applicable
Indium-Mediated In, Crotyl bromide, H2OH2Ort~85Not applicable

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key butenylation methods discussed.

Wittig Reaction

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes.[1][2][3][4][5] Non-stabilized ylides, such as the one derived from butyltriphenylphosphonium bromide, typically favor the formation of Z-alkenes.[5]

Wittig_Reaction Butyltriphenylphosphonium Bromide Butyltriphenylphosphonium Bromide Phosphonium Ylide Phosphonium Ylide Butyltriphenylphosphonium Bromide->Phosphonium Ylide  Strong Base (n-BuLi) Betaine Intermediate Betaine Intermediate Phosphonium Ylide->Betaine Intermediate  Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Alkene + Triphenylphosphine (B44618) Oxide Alkene + Triphenylphosphine Oxide Oxaphosphetane->Alkene + Triphenylphosphine Oxide  Elimination

Fig. 1: Wittig Reaction Workflow

Experimental Protocol: Butenylation of Benzaldehyde using Butyltriphenylphosphonium Bromide

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add butyltriphenylphosphonium bromide (1.1 equiv) and anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C. Add n-butyllithium (1.05 equiv) dropwise. Allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired butenylated product.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion.[6][7][8][9][10] It typically provides excellent selectivity for the formation of (E)-alkenes.[6][7][8][9][10] The water-soluble phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[7][9]

Fig. 2: HWE Reaction Workflow

Experimental Protocol: Butenylation of Cyclohexanone using Triethyl 4-phosphonocrotonate

  • Carbanion Generation: To a suspension of sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl 4-phosphonocrotonate (1.0 equiv) dropwise. Stir the mixture at room temperature for 1 hour.

  • Reaction with Ketone: Cool the solution to 0 °C and add a solution of cyclohexanone (1.0 equiv) in anhydrous THF dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and sulfones.[11][12][13][14][15] The use of heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, allows for a one-pot procedure with high yields and excellent stereoselectivity.[11][13]

Julia_Kocienski_Olefination Butenyl Phenyl Tetrazolyl Sulfone Butenyl Phenyl Tetrazolyl Sulfone Sulfone Anion Sulfone Anion Butenyl Phenyl Tetrazolyl Sulfone->Sulfone Anion  Base (KHMDS) Adduct Adduct Sulfone Anion->Adduct  Aldehyde/Ketone Alkene + SO2 + Aryloxide Alkene + SO2 + Aryloxide Adduct->Alkene + SO2 + Aryloxide  Smiles Rearrangement & Elimination

Fig. 3: Julia-Kocienski Olefination Workflow

Experimental Protocol: Butenylation of Butanal using 1-Butenyl-1-phenyl-1H-tetrazol-5-yl Sulfone

  • Anion Generation: To a solution of 1-butenyl-1-phenyl-1H-tetrazol-5-yl sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in DME dropwise. Stir the mixture for 30 minutes.

  • Reaction with Aldehyde: Add a solution of butanal (1.2 equiv) in anhydrous DME dropwise.

  • Workup: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Peterson Olefination

The Peterson olefination utilizes α-silyl carbanions to react with aldehydes and ketones.[16][17][18][19][20] A key advantage of this method is the ability to control the stereochemical outcome by choosing either acidic or basic workup conditions to afford either the (E)- or (Z)-alkene, respectively.[16][18][19]

Peterson_Olefination (3-Butenyl)trimethylsilane (3-Butenyl)trimethylsilane α-Silyl Carbanion α-Silyl Carbanion (3-Butenyl)trimethylsilane->α-Silyl Carbanion  Base (s-BuLi) β-Hydroxysilane β-Hydroxysilane α-Silyl Carbanion->β-Hydroxysilane  Aldehyde/Ketone E-Alkene E-Alkene β-Hydroxysilane->E-Alkene  Acidic Workup (H2SO4) Z-Alkene Z-Alkene β-Hydroxysilane->Z-Alkene  Basic Workup (KH)

Fig. 4: Peterson Olefination Workflow

Experimental Protocol: Butenylation of Benzaldehyde using (3-Butenyl)trimethylsilane

  • Carbanion Generation: To a solution of (3-butenyl)trimethylsilane (1.1 equiv) in anhydrous THF at -78 °C, add sec-butyllithium (B1581126) (1.1 equiv) dropwise. Stir the mixture for 30 minutes.

  • Reaction with Aldehyde: Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise. Stir at -78 °C for 1 hour.

  • Stereoselective Workup:

    • For (E)-Alkene (Acidic Workup): Quench the reaction with dilute sulfuric acid at -78 °C and allow it to warm to room temperature.

    • For (Z)-Alkene (Basic Workup): Add potassium hydride (1.2 equiv) to the reaction mixture at 0 °C and stir at room temperature for 2 hours.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Indium-Mediated Butenylation

Indium-mediated butenylation is a convenient method that can be performed in aqueous media, offering a green alternative to traditional organometallic reactions that require anhydrous conditions.[21][22][23][24][25] This method generally proceeds with high yields and good regioselectivity.[21]

Indium_Mediated_Butenylation Crotyl Bromide + Indium Crotyl Bromide + Indium Organoindium Reagent Organoindium Reagent Crotyl Bromide + Indium->Organoindium Reagent  in situ Homoallylic Alcohol Homoallylic Alcohol Organoindium Reagent->Homoallylic Alcohol  Aldehyde/Ketone in H2O

Fig. 5: Indium-Mediated Butenylation Workflow

Experimental Protocol: Butenylation of Benzaldehyde using Crotyl Bromide and Indium

  • Reaction Setup: To a flask containing a mixture of benzaldehyde (1.0 equiv) and indium powder (1.5 equiv) in water, add crotyl bromide (1.2 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Workup: Extract the reaction mixture with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Conclusion and Comparison of Methods

The choice of a butenylation reagent is highly dependent on the specific requirements of the synthesis, including the desired stereochemistry, the nature of the substrate, and the tolerance of other functional groups present in the molecule.

  • Wittig Reaction: A classic and reliable method, particularly for the synthesis of Z-alkenes from non-stabilized ylides. The formation of triphenylphosphine oxide can sometimes complicate purification.

  • Horner-Wadsworth-Emmons Reaction: Offers excellent (E)-selectivity and a simpler workup due to the water-soluble phosphate byproduct. It is a highly reliable and widely used method.

  • Julia-Kocienski Olefination: Provides outstanding (E)-selectivity and proceeds in a one-pot fashion. It is particularly valuable for the synthesis of complex molecules where high stereocontrol is crucial.

  • Peterson Olefination: Uniquely versatile in its ability to produce either (E)- or (Z)-alkenes from the same intermediate by simply changing the workup conditions. This offers a significant advantage in synthetic planning.

  • Indium-Mediated Butenylation: A green and operationally simple method that proceeds in water, avoiding the need for anhydrous solvents and inert atmospheres. It is an excellent choice for substrates that are sensitive to harsh conditions or for environmentally conscious synthesis.

By understanding the distinct advantages and limitations of each of these powerful olefination methods, researchers can make informed decisions to efficiently and selectively construct butenylated organic molecules for a wide range of applications in chemical research and drug development.

References

Spectroscopic Validation of 1-Iodo-2-butene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of (E)-1-iodo-2-butene. It is designed to assist researchers in the validation and characterization of compounds synthesized from this versatile starting material. This document outlines key spectroscopic features, presents detailed experimental protocols for representative reactions, and offers a comparison with alternative synthetic strategies.

Introduction to Spectroscopic Analysis of 1-Iodo-2-butene Reactions

(E)-1-iodo-2-butene is a valuable building block in organic synthesis, readily participating in a variety of transformations including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. Accurate spectroscopic characterization of the resulting products is paramount for confirming successful synthesis and ensuring purity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the validation of these products.

Comparison of Spectroscopic Data for Key Reactions

To illustrate the spectroscopic validation process, this section details the expected analytical data for three common reactions of (E)-1-iodo-2-butene: a Sonogashira coupling, a Suzuki coupling, and a nucleophilic substitution with sodium azide (B81097). The presented data is a composite of typical values derived from analogous reactions and spectroscopic principles, intended to serve as a reliable reference.

Data Summary Table
Reaction Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Sonogashira Product: (E)-1-phenylhex-4-en-2-yn-1-ol7.25-7.40 (m, 5H, Ar-H), 5.75-5.90 (m, 1H, =CH), 5.55-5.70 (m, 1H, =CH), 3.90 (d, 2H, -CH₂-), 1.70 (d, 3H, -CH₃)142.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 125.5 (Ar-C), 135.0 (=CH), 125.0 (=CH), 90.0 (C≡C), 85.0 (C≡C), 23.0 (-CH₂-), 18.0 (-CH₃)3300 (O-H), 3050 (Ar C-H), 2920 (Alkyl C-H), 2230 (C≡C), 1650 (C=C), 965 (trans C=C bend)[M]+ 158.07
Suzuki Product: (E)-1,4-diphenyl-2-butene7.15-7.35 (m, 10H, Ar-H), 5.60-5.75 (m, 2H, =CH), 3.45 (d, 4H, -CH₂-)140.0 (Ar-C), 129.0 (=CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 39.0 (-CH₂-)3060, 3030 (Ar C-H), 2925 (Alkyl C-H), 1600, 1495, 1450 (Ar C=C), 965 (trans C=C bend)[M]+ 208.12
Nucleophilic Substitution Product: (E)-1-azido-2-butene5.65-5.80 (m, 1H, =CH), 5.45-5.60 (m, 1H, =CH), 3.75 (d, 2H, -CH₂-), 1.70 (d, 3H, -CH₃)130.0 (=CH), 125.0 (=CH), 52.0 (-CH₂-), 17.5 (-CH₃)2920 (Alkyl C-H), 2100 (N₃), 1670 (C=C), 965 (trans C=C bend)[M]+ 97.06

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the aforementioned products are provided below.

Sonogashira Coupling of (E)-1-Iodo-2-butene with Phenylacetylene (B144264)

Reaction: To a solution of (E)-1-iodo-2-butene (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed triethylamine (B128534) (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under an inert atmosphere for 6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) gradient) to afford the desired product.

Spectroscopic Analysis:

  • ¹H NMR: The sample is dissolved in CDCl₃. The spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.

  • ¹³C NMR: The spectrum is recorded on the same instrument at 100 MHz.

  • IR: The spectrum is recorded on a FT-IR spectrometer as a thin film on a NaCl plate.

  • MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Suzuki Coupling of (E)-1-Iodo-2-butene with Phenylboronic Acid

Reaction: A mixture of (E)-1-iodo-2-butene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene (B28343) and water (12 mL) is heated at 80 °C under an inert atmosphere for 12 hours. The reaction is monitored by GC-MS. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate gradient).

Spectroscopic Analysis:

  • ¹H NMR: The sample is dissolved in CDCl₃ and analyzed as described for the Sonogashira product.

  • ¹³C NMR: The spectrum is recorded as described above.

  • IR: The spectrum is recorded as a KBr pellet.

  • MS: The mass spectrum is obtained using an EI mass spectrometer.

Nucleophilic Substitution of (E)-1-Iodo-2-butene with Sodium Azide

Reaction: To a solution of (E)-1-iodo-2-butene (1.0 mmol) in DMF (10 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at 50 °C for 4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and the solvent is carefully removed under reduced pressure to yield the product.

Spectroscopic Analysis:

  • ¹H NMR: The sample is dissolved in CDCl₃ and analyzed as previously described.

  • ¹³C NMR: The spectrum is recorded as previously described.

  • IR: The spectrum is recorded as a thin film on a NaCl plate.

  • MS: The mass spectrum is obtained using an EI mass spectrometer.

Visualization of Experimental Workflow and Reaction Pathways

The following diagrams illustrate the general workflow for spectroscopic validation and the specific reaction pathways discussed.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation start This compound + Reagent reaction Reaction Workup & Purification start->reaction product Isolated Product reaction->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Confirmed data_analysis->validation

Caption: General workflow for the synthesis, spectroscopic analysis, and validation of this compound reaction products.

Reaction_Pathways cluster_reactions Reaction Pathways cluster_products Products start (E)-1-Iodo-2-butene sonogashira Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst) start->sonogashira suzuki Suzuki Coupling (Phenylboronic acid, Pd catalyst) start->suzuki substitution Nucleophilic Substitution (NaN3) start->substitution prod_sono (E)-1-phenylhex-4-en-2-yn-1-ol sonogashira->prod_sono prod_suzuki (E)-1,4-diphenyl-2-butene suzuki->prod_suzuki prod_sub (E)-1-azido-2-butene substitution->prod_sub

Caption: Key reaction pathways for the functionalization of (E)-1-iodo-2-butene.

Alternative Synthetic Approaches

While direct functionalization of this compound is a primary strategy, alternative routes to similar butenyl products exist. For instance, radical reactions of 1-iodo-2-methylcyclopropane (B15306367) can also yield butenyl structures. Another approach involves the synthesis of substituted butenes from corresponding carbonyl compounds via Wittig-type reactions. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. Spectroscopic comparison of products obtained from these different methodologies is crucial to confirm the identity and isomeric purity of the final compounds.

Reactivity Face-Off: (E)- vs. (Z)-1-Iodo-2-butene in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

Theoretical Reactivity Comparison

The fundamental difference between (E)- and (Z)-1-iodo-2-butene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. The (Z)-isomer, with the iodomethyl and methyl groups on the same side of the double bond, is sterically more hindered and possesses higher ground-state energy compared to the (E)-isomer, where these groups are on opposite sides. This inherent difference in steric hindrance and thermodynamic stability is the primary determinant of their differential reactivity.

Data Presentation: Predicted Reactivity Trends
Reaction TypeIsomerPredicted Relative RateRationale
S(_N)2 Substitution (E)-1-Iodo-2-buteneFasterThe transition state for an S(_N)2 reaction involves backside attack of the nucleophile on the carbon bearing the leaving group. In the (E)-isomer, the approach of the nucleophile is less sterically hindered by the methyl group.
(Z)-1-Iodo-2-buteneSlowerThe cis orientation of the methyl group in the (Z)-isomer impedes the trajectory of the incoming nucleophile, leading to a higher activation energy for the S(_N)2 transition state.
E2 Elimination (E)-1-Iodo-2-buteneSlower (to form trans-diene)For the formation of the more stable trans-1,3-butadiene, the required anti-periplanar arrangement of the β-hydrogen and the leaving group can be readily achieved. However, the ground state is more stable, leading to a higher activation energy compared to the less stable (Z)-isomer.
(Z)-1-Iodo-2-buteneFaster (to form cis-diene)The higher ground-state energy of the (Z)-isomer means that less energy is required to reach the transition state for elimination. This isomer will preferentially lead to the formation of cis-1,3-butadiene, which is sterically less favorable but kinetically accessible. The transition to the more stable trans-diene would require overcoming significant steric barriers.

Experimental Protocols: A General Framework

While specific comparative studies are lacking, the following general protocols for S(_N)2 and E2 reactions can be adapted to investigate the relative reactivity of (E)- and (Z)-1-iodo-2-butene.

Protocol 1: Competitive S(_N)2 Reaction

Objective: To determine the relative rates of substitution of (E)- and (Z)-1-iodo-2-butene with a common nucleophile.

Materials:

  • A 1:1 mixture of (E)- and (Z)-1-iodo-2-butene

  • Sodium azide (B81097) (NaN(_3))

  • Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing a known concentration of the (E)- and (Z)-1-iodo-2-butene mixture and the internal standard in DMF.

  • In a reaction vessel, dissolve a molar excess of sodium azide in DMF.

  • Add the substrate stock solution to the sodium azide solution at a constant temperature (e.g., 25 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Quench the reaction in each aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the relative consumption of the (E)- and (Z)-isomers over time.

Protocol 2: Competitive E2 Reaction

Objective: To compare the rates and product distributions of the elimination reactions of (E)- and (Z)-1-iodo-2-butene.

Materials:

  • A 1:1 mixture of (E)- and (Z)-1-iodo-2-butene

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910)

  • Internal standard (e.g., nonane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of the (E)- and (Z)-1-iodo-2-butene mixture and the internal standard in tert-butanol.

  • In a reaction vessel, dissolve a molar excess of potassium tert-butoxide in tert-butanol at a controlled temperature (e.g., 50 °C).

  • Add the substrate stock solution to the base solution.

  • Monitor the reaction by taking aliquots at various time points.

  • Neutralize the base in each aliquot with a dilute acid and extract with a low-boiling organic solvent (e.g., pentane).

  • Analyze the extracts by GC-FID to quantify the disappearance of the starting materials and the formation of the isomeric 1,3-butadiene (B125203) products.

Visualizing Reaction Pathways

The logical flow of a competitive reactivity study and the key mechanistic differences can be visualized using the following diagrams.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1:1 Mixture of (E)- and (Z)-1-Iodo-2-butene E E A->E Prepare Stock Solution B Internal Standard B->E Prepare Stock Solution C Solvent C->E Prepare Stock Solution F F C->F Prepare Reactant Solution D Reactant (Nucleophile/Base) D->F Prepare Reactant Solution G Combine Solutions & Initiate Reaction E->G F->G H Monitor Progress (Aliquots over Time) G->H I Quench & Workup H->I J GC-MS / GC-FID Analysis I->J K Determine Relative Rates & Product Ratios J->K

Caption: Workflow for a competitive reactivity study.

sn2_comparison E_reactant E-isomer E_ts Less Hindered Transition State E_reactant->E_ts Nu:⁻ E_product Substitution Product E_ts->E_product Z_ts More Hindered Transition State Z_reactant Z-isomer Z_reactant->Z_ts Nu:⁻ Z_product Substitution Product Z_ts->Z_product note Note: Higher energy transition state for (Z)-isomer leads to a slower reaction rate.

Caption: S(_N)2 reactivity comparison.

e2_comparison E_reactant E-isomer (more stable) E_ts Transition State E_reactant->E_ts Base: E_product trans-1,3-Butadiene E_ts->E_product Z_ts Transition State Z_reactant Z-isomer (less stable) Z_reactant->Z_ts Base: Z_product cis-1,3-Butadiene Z_ts->Z_product note Note: Higher ground state energy of (Z)-isomer may lead to a faster elimination rate.

Caption: E2 reactivity and stereochemical outcome.

Conclusion

In the absence of direct comparative experimental data, theoretical principles provide a strong foundation for predicting the relative reactivity of (E)- and (Z)-1-iodo-2-butene. The (E)-isomer is anticipated to be more reactive in S(_N)2 reactions due to reduced steric hindrance in the transition state. Conversely, the less stable (Z)-isomer may exhibit a faster rate of E2 elimination, albeit leading to the sterically less favored cis-diene product. For drug development and process chemistry professionals, understanding these intrinsic reactivity differences is crucial for designing efficient and stereoselective synthetic routes. The experimental protocols outlined in this guide offer a practical approach to validate these theoretical predictions and generate valuable quantitative data to inform future synthetic endeavors.

A Comparative Guide to Leaving Groups in Allylic Substitution: The Case of 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, the strategic choice of a leaving group is paramount to controlling reaction outcomes. Allylic substitution reactions, which involve the displacement of a leaving group on a carbon atom adjacent to a double bond, are a cornerstone of synthetic chemistry. This guide provides an objective comparison of the performance of 1-iodo-2-butene against other allylic substrates bearing common leaving groups—bromide, chloride, and tosylate—in nucleophilic substitution reactions. The discussion is supported by established principles and experimental contexts to inform substrate selection in research and development.

Superior Reactivity of Iodide as a Leaving Group

The reactivity of the leaving group in a nucleophilic substitution reaction is intrinsically linked to its ability to stabilize the negative charge it acquires upon departure. Generally, weaker bases make better leaving groups. In the context of allylic substitution on a 2-butene (B3427860) framework, the widely accepted order of reactivity for halide leaving groups is:

I > Br > Cl

This trend is a direct consequence of the acidity of their conjugate acids (HI > HBr > HCl). The iodide ion, being the largest and most polarizable of the common halides, can distribute its negative charge over a larger volume, rendering it a more stable and, consequently, a better leaving group. Tosylate (OTs), the conjugate base of the strong acid p-toluenesulfonic acid, is also an excellent leaving group, often exhibiting reactivity comparable to or even greater than iodide, depending on the specific reaction conditions and the nucleophile employed.

Quantitative Comparison of Leaving Group Performance

Leaving Group (X in 1-X-2-butene)Leaving GroupConjugate Acid pKaExpected Relative Rate (SN2)
-IIodide-10~30,000
-BrBromide-9~10,000
-ClChloride-7~200
-OTsTosylate-2.8>30,000

Note: The relative rates are estimations based on typical SN2 reactions of primary alkyl halides and are presented to illustrate the general trend. The exact values can vary with the nucleophile, solvent, and temperature.

The data clearly indicates that this compound is expected to be significantly more reactive than its bromo and chloro counterparts in SN2 reactions. The reactivity of 1-tosyloxy-2-butene is anticipated to be in the same high-reactivity tier as the iodide. This enhanced reactivity of the iodo and tosyl derivatives can be advantageous in synthetic routes where mild reaction conditions are required or when dealing with less reactive nucleophiles.

Mechanistic Considerations: SN2 versus SN'

Primary allylic substrates like 1-X-2-butene predominantly undergo substitution via the SN2 mechanism , especially with strong nucleophiles. This involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to inversion of stereochemistry if the carbon is chiral.

However, the allylic system introduces the possibility of a competing pathway known as the SN' mechanism , where the nucleophile attacks the γ-carbon of the double bond, accompanied by a shift of the double bond. This leads to a rearranged product. For 1-X-2-butene, the SN' product would be 3-substituted-1-butene. The ratio of SN2 to SN' products is influenced by factors such as the steric hindrance at the α- and γ-carbons, the nature of the nucleophile, and the solvent.

G cluster_SN2 SN2 Pathway cluster_SN_prime SN' Pathway A Nu⁻ C [Transition State]‡ A->C Backside Attack B 1-X-2-butene B->C D SN2 Product + X⁻ C->D E Nu⁻ G [Transition State]‡ E->G Attack at γ-carbon F 1-X-2-butene F->G H SN' Product + X⁻ (Rearranged) G->H

Diagram 1: Competing SN2 and SN' pathways in allylic substitution.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound and its analogues, a comparative kinetic study can be performed. The following protocol outlines a general procedure.

Objective: To determine the second-order rate constants for the reaction of 1-X-2-butene (X = I, Br, Cl, OTs) with a common nucleophile.

Materials:

  • This compound

  • 1-bromo-2-butene

  • 1-chloro-2-butene

  • 1-tosyloxy-2-butene

  • Sodium azide (B81097) (or another suitable nucleophile)

  • Acetone (or another suitable polar aprotic solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials, constant temperature bath, gas chromatograph (GC) with a suitable column.

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for each of the 1-X-2-butene substrates, sodium azide, and the internal standard in acetone.

  • Reaction Setup: In a series of reaction vials, combine the sodium azide solution and the internal standard solution. Equilibrate the vials to the desired reaction temperature in a constant temperature bath.

  • Initiation of Reaction: To initiate the reaction, add a known volume of the pre-heated substrate stock solution to each vial at timed intervals.

  • Monitoring the Reaction: At specific time points, quench the reaction in each vial by adding a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by gas chromatography (GC). The disappearance of the starting material and the appearance of the product can be quantified relative to the internal standard.

  • Data Analysis: Plot the concentration of the substrate versus time. From this data, determine the initial reaction rate. Using the known initial concentrations of the substrate and nucleophile, calculate the second-order rate constant (k) for each leaving group.

G prep Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) setup Equilibrate Nucleophile and Internal Standard in Reaction Vials prep->setup initiate Add Substrate to Initiate Reaction setup->initiate monitor Quench Aliquots at Timed Intervals initiate->monitor analyze Analyze by Gas Chromatography monitor->analyze calculate Determine Rate Constants analyze->calculate

Diagram 2: Experimental workflow for kinetic analysis.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice of leaving group in allylic substitution is a critical decision that impacts reaction efficiency and conditions. This compound stands out as a highly reactive substrate, surpassed in reactivity only by tosylate under certain conditions, and significantly more reactive than its bromo and chloro analogues. This high reactivity allows for the use of milder conditions and a broader scope of nucleophiles, making it an excellent choice for sensitive or challenging synthetic transformations. However, the potential for the competing SN' rearrangement must always be a consideration in the reaction design. The experimental protocol provided offers a framework for a rigorous quantitative comparison to guide the selection of the optimal allylic substrate for a specific synthetic goal.

Paving the Way for Greener Syntheses: A Comparative Guide to Alternatives for 1-Iodo-2-butene in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of sustainable and efficient synthetic methodologies is paramount. This guide provides a comprehensive comparison of green chemistry alternatives to the use of 1-iodo-2-butene in carbon-carbon bond-forming reactions, a common transformation in the synthesis of complex organic molecules. Traditional methods often rely on palladium-catalyzed cross-coupling reactions with organoiodides, which, while effective, raise concerns regarding the use of toxic heavy metals and halogenated reagents.

This guide explores three promising green alternatives: Iron-Catalyzed Cross-Coupling, Photoredox-Catalyzed Allylation, and Biocatalytic C-C Bond Formation. These approaches offer significant advantages in terms of reduced environmental impact, milder reaction conditions, and the use of more abundant and less toxic catalysts. We will present a comparative analysis of these methods against a traditional Stille coupling reaction utilizing this compound, supported by experimental data and detailed protocols.

Performance Comparison: Traditional vs. Green Alternatives

The following table summarizes the key performance indicators for a representative traditional Stille coupling reaction using a vinyl iodide similar to this compound, and the greener alternatives. This data is compiled from various literature sources to provide a clear, quantitative comparison.

ReactionCatalyst SystemCoupling PartnerSolventTemperature (°C)Time (h)Yield (%)Green Chemistry Considerations
Traditional Stille Coupling Pd(PPh₃)₄ (5 mol%)OrganostannaneToluene11012-16~85-95Use of toxic organotin reagents and palladium catalyst. High temperatures.
Iron-Catalyzed Cross-Coupling FeCl₂ (10 mol%) / TMEDAGrignard ReagentTHFRoom Temp.~2-4~80-95Use of abundant, low-toxicity iron catalyst. Milder conditions.
Photoredox-Catalyzed Allylation Organic Dye (photocatalyst) / Ni or other metal co-catalystAlkene/AlleneAcetonitrile (B52724)Room Temp.12-24~70-90Avoids stoichiometric organometallic reagents. Uses visible light as an energy source.
Biocatalytic C-C Bond Formation Enzyme (e.g., Ene-reductase)α,β-unsaturated compoundAqueous bufferRoom Temp.12-48VariableHighly selective, operates in water under mild conditions. Biodegradable catalyst.

Experimental Protocols and Methodologies

Detailed experimental protocols for the compared reactions are provided below to allow for replication and further investigation.

Traditional Method: Stille Coupling of a Vinyl Iodide

This protocol is representative of a typical Stille coupling reaction.

Materials:

  • Vinyl iodide (e.g., a structural analog of this compound) (1.0 eq)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl iodide and anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Green Alternative 1: Iron-Catalyzed Cross-Coupling

This protocol describes a more environmentally benign cross-coupling using an iron catalyst.

Materials:

  • Alkenyl halide (as a greener alternative to the iodo-compound if possible, or the iodo-compound itself) (1.0 eq)

  • Aryl Grignard reagent (1.2 eq)

  • Iron(II) chloride (FeCl₂) (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add FeCl₂ and TMEDA in anhydrous THF.

  • Cool the mixture to 0 °C and add the alkenyl halide.

  • Slowly add the Grignard reagent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Green Alternative 2: Photoredox-Catalyzed Allylation

This protocol utilizes visible light to drive the C-C bond formation.

Materials:

  • Allene or alkene (1.2 eq)

  • Aldehyde (1.0 eq)

  • Organic photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Cobalt or Chromium co-catalyst (e.g., Co(dmgH)₂pyCl) (5-10 mol%)

  • Hantzsch ester (as a sacrificial reductant) (1.5 eq)

  • Anhydrous acetonitrile

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • In a vial, combine the aldehyde, allene/alkene, photocatalyst, co-catalyst, and Hantzsch ester.

  • Add anhydrous acetonitrile and degas the solution.

  • Seal the vial and place it under irradiation with a blue LED light source at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography.

Green Alternative 3: Biocatalytic C-C Bond Formation

This protocol employs an enzyme to catalyze the reaction in an aqueous medium.

Materials:

  • α,β-unsaturated compound (e.g., an enone or enal) (1.0 eq)

  • A suitable nucleophile (e.g., a β-keto ester) (1.2 eq)

  • Ene-reductase enzyme

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Co-factor (e.g., NADH or a regeneration system)

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated compound and the nucleophile in the aqueous buffer.

  • Add the ene-reductase and the co-factor.

  • Stir the mixture at room temperature for 12-48 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and logical workflows of the discussed reactions.

Stille_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R¹-X R¹-Pd(II)-X R¹-Pd(II)-X Oxidative\nAddition->R¹-Pd(II)-X Transmetalation Transmetalation R¹-Pd(II)-X->Transmetalation R²-SnR₃ R¹-Pd(II)-R² R¹-Pd(II)-R² Transmetalation->R¹-Pd(II)-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)-R²->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Iron_Coupling Fe(II) Fe(II) Reduction Reduction Fe(II)->Reduction R¹MgX Fe(0) Fe(0) Reduction->Fe(0) Oxidative\nAddition Oxidative Addition Fe(0)->Oxidative\nAddition R²-X R²-Fe(II)-X R²-Fe(II)-X Oxidative\nAddition->R²-Fe(II)-X Transmetalation Transmetalation R²-Fe(II)-X->Transmetalation R¹MgX R¹-Fe(II)-R² R¹-Fe(II)-R² Transmetalation->R¹-Fe(II)-R² Reductive\nElimination Reductive Elimination R¹-Fe(II)-R²->Reductive\nElimination Reductive\nElimination->Fe(0) R¹-R²

Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.

Photoredox_Allylation cluster_photo Photocatalytic Cycle cluster_metal Metal-Catalyzed Cycle PC PC PC->PC hv (Visible Light) PC⁻ PC⁻ PC->PC⁻ Reductant PC⁻->PC Allyl-X Allyl• Allyl• PC⁻->Allyl• Allyl-M(n+1) Allyl-M(n+1) Allyl•->Allyl-M(n+1) M(n) Product Product Allyl-M(n+1)->Product Aldehyde M(n) M(n) Product->M(n)

Caption: Simplified representation of a dual photoredox and metal-catalyzed allylation.

Biocatalysis_Workflow Substrates Substrates Enzyme Active Site Enzyme Active Site Substrates->Enzyme Active Site Binding Enzyme-Substrate\nComplex Enzyme-Substrate Complex Enzyme Active Site->Enzyme-Substrate\nComplex Product Formation Product Formation Enzyme-Substrate\nComplex->Product Formation Catalysis Product Release Product Release Product Formation->Product Release Regenerated\nEnzyme Regenerated Enzyme Product Release->Regenerated\nEnzyme Regenerated\nEnzyme->Enzyme Active Site

Caption: General workflow for a biocatalytic C-C bond formation reaction.

Conclusion

The development of green chemistry alternatives to traditional cross-coupling reactions using reagents like this compound offers significant advantages for sustainable chemical synthesis. Iron-catalyzed reactions provide a cost-effective and less toxic alternative, while photoredox catalysis opens up new reaction pathways using light as a renewable energy source. Biocatalysis represents the ultimate in green chemistry, with reactions occurring in water under mild conditions with high selectivity. While the traditional methods remain valuable, the performance and environmental benefits of these greener alternatives make them compelling choices for modern organic synthesis, particularly in the context of drug discovery and development where efficiency and sustainability are increasingly critical.

A Comparative Guide to the Kinetic Profile of 1-Iodo-2-butene in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of 1-iodo-2-butene, a primary allylic iodide, in nucleophilic substitution reactions. By comparing its reactivity with other relevant alkyl halides and providing detailed experimental protocols, this document aims to be a valuable resource for designing and understanding organic syntheses.

Introduction to the Reactivity of this compound

This compound is an allylic halide, a class of organic compounds known for their enhanced reactivity in substitution reactions. This heightened reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. As a primary halide, this compound is expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions. The iodide ion is an excellent leaving group, further contributing to the compound's reactivity.

Comparative Kinetic Data

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Benzyl (B1604629) ChlorideKIAcetone (B3395972)252.15 x 10⁻³[1]
Benzyl ChlorideKIAcetone23 ± 11.5 x 10⁻³[1]
This compound (estimated)KIAcetone25Expected to be > 2.15 x 10⁻³

Note: The value for this compound is an educated estimation based on the known activating effect of the allylic group in SN2 reactions.[1]

Factors Influencing the Reaction Rate

The rate of nucleophilic substitution reactions involving this compound is influenced by several key factors:

  • Nucleophile: The nature and concentration of the nucleophile are critical in SN2 reactions. Stronger, less sterically hindered nucleophiles will lead to faster reaction rates.

  • Solvent: Polar aprotic solvents, such as acetone or DMF, are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy.

  • Leaving Group: Iodide is an excellent leaving group, being a very weak base. This contributes significantly to the high reactivity of this compound.

Experimental Protocols

This section provides a detailed methodology for a kinetic study of the reaction between this compound and potassium iodide in acetone, a classic example of an SN2 reaction (Finkelstein reaction).

Objective

To determine the second-order rate constant for the reaction of this compound with potassium iodide in acetone at a constant temperature.

Materials
  • This compound (purified)

  • Potassium iodide (KI) (dried)

  • Acetone (anhydrous)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

  • Starch indicator solution

  • Volumetric flasks, pipettes, burette

  • Constant temperature water bath

  • Stopwatch

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a stock solution of potassium iodide of known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a standard solution of sodium thiosulfate (e.g., 0.01 M).

  • Reaction Setup:

    • Pipette a known volume of the this compound solution into a reaction flask.

    • Separately, pipette a known volume of the potassium iodide solution into another flask.

    • Place both flasks in a constant temperature water bath and allow them to equilibrate for at least 15 minutes.

  • Initiation of the Reaction:

    • Rapidly add the potassium iodide solution to the this compound solution and start the stopwatch simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a solution that will not interfere with the titration (e.g., cold water or a different solvent).

    • Titrate the unreacted iodide ions in the quenched aliquot with the standardized sodium thiosulfate solution, using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis:

    • Calculate the concentration of unreacted iodide at each time point.

    • The reaction is expected to follow second-order kinetics: Rate = k[this compound][KI]

    • Plot 1/([A]t - [A]₀) versus time, where [A] is the concentration of the limiting reagent. A linear plot will confirm second-order kinetics, and the slope will be equal to the rate constant, k.

Visualizations

SN2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + this compound TS Transition State [Nu---C---I]⁻ Reactants->TS Backside Attack Products Nu-CH₂(CH=CH)CH₃ + I⁻ TS->Products Inversion of Stereochemistry

Caption: SN2 reaction mechanism of this compound with a nucleophile.

Experimental Workflow for Kinetic Study

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophile) Equilibrate Equilibrate Reactants at Constant Temperature Prep_Solutions->Equilibrate Mix Mix Reactants & Start Timer Aliquot Withdraw Aliquots at Timed Intervals Mix->Aliquot Quench Quench Reaction Aliquot->Quench Titrate Titrate Unreacted Nucleophile Calculate Calculate Concentrations Titrate->Calculate Plot Plot Kinetic Data Calculate->Plot Determine_k Determine Rate Constant (k) Plot->Determine_k

Caption: Workflow for the kinetic analysis of this compound.

Conclusion

This compound is a highly reactive substrate for SN2 reactions due to the combination of its primary allylic structure and the excellent leaving group ability of iodide. While direct quantitative kinetic data is sparse, comparisons with analogous systems like benzyl chloride provide a strong indication of its reactivity. The experimental protocols outlined in this guide offer a robust framework for researchers to quantitatively assess the kinetic parameters of this compound in various organic transformations, enabling more precise control and optimization of synthetic routes.

References

A Comparative Guide to Allylation Reagents: 1-Iodo-2-butene vs. Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allylation of carbonyl compounds is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds and the generation of valuable homoallylic alcohols. These products serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The choice of allylating agent is critical and can significantly impact reaction efficiency, substrate scope, and overall safety. This guide provides a detailed comparison of two classes of allylation reagents: the less-common 1-iodo-2-butene and the widely used organotin reagents, such as allyltributyltin.

Organotin Reagents: The Established Workhorse

Organotin reagents, particularly allyltributyltin, are well-established for their utility in allylation reactions. They offer predictable reactivity and are compatible with a wide range of functional groups, often requiring the presence of a Lewis acid to promote the reaction with aldehydes and ketones.

Performance Data

The efficiency of organotin reagents in the allylation of various aldehydes is well-documented, with yields often ranging from good to excellent. The table below summarizes representative yields for the tin-mediated allylation of different aldehydes.

AldehydeReagent SystemSolventYield (%)Reference
Benzaldehyde (B42025)Allyl bromide, SnH₂O/HCl95[1]
4-MethoxybenzaldehydeAllyl bromide, SnH₂O/HCl98[1]
4-NitrobenzaldehydeAllyl bromide, SnH₂O/HCl92[1]
2-NaphthaldehydeAllyl bromide, SnH₂O/HCl96[1]
CinnamaldehydeAllyl bromide, SnH₂O/HCl85[1]
HexanalAllyl bromide, SnH₂O/HCl88[1]
CyclohexanecarboxaldehydeAllyl bromide, SnH₂O/HCl90[1]
Experimental Protocol: Asymmetric Allylation of Benzaldehyde using Allyltributyltin

This protocol describes a typical asymmetric allylation reaction employing a chiral catalyst.

Materials:

  • (S)-BINOL

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Powdered 4 Å molecular sieves

  • Dichloromethane (CH₂Cl₂)

  • Benzaldehyde

  • Allyltributyltin

  • Saturated aqueous KF solution

  • Anhydrous Na₂SO₄

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (S)-BINOL (0.2 mmol) in CH₂Cl₂ (10 mL). Stir the mixture until the (S)-BINOL is completely dissolved. Add powdered 4 Å molecular sieves (2.0 g). Add Ti(O-i-Pr)₄ (1.0 mmol) dropwise to the stirred suspension. Stir the resulting yellow-orange mixture at room temperature for 1-2 hours.[2]

  • Allylation Reaction: Cool the catalyst mixture to -20 °C. Add freshly distilled benzaldehyde (5.0 mmol) to the reaction mixture. Add allyltributyltin (5.5 mmol) dropwise over 5 minutes. Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.[2]

  • Work-up and Purification: Upon completion, quench the reaction with water. Filter the mixture to remove the molecular sieves and wash the filter cake with CH₂Cl₂. Transfer the combined filtrate to a separatory funnel and wash with water and brine. To remove the tin byproducts, stir the organic layer vigorously with a saturated aqueous solution of KF for 2-3 hours, which results in the formation of a white precipitate of tributyltin fluoride. Filter off the precipitate and wash with CH₂Cl₂. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.[2]

This compound: A Potential Alternative with Limited Data

In contrast to the extensive literature on organotin reagents, specific experimental data for the use of this compound in the allylation of aldehydes is scarce. However, based on the general principles of organic chemistry, allylic iodides are known to be reactive electrophiles in nucleophilic substitution reactions.[1] It is plausible that this compound could participate in Barbier-type reactions, where an organometallic intermediate is generated in situ in the presence of a metal such as zinc, indium, or tin.[3]

Expected Reactivity

Allylic halides, including iodides, are generally more reactive than their saturated counterparts in nucleophilic substitution reactions.[1] The enhanced reactivity is attributed to the stabilization of the transition state through conjugation with the adjacent double bond. In a Barbier-type reaction, the metal would oxidatively insert into the carbon-iodine bond to form an organometallic species, which would then act as the nucleophile to attack the carbonyl carbon of the aldehyde.

Toxicity and Safety Considerations

Organotin Reagents: Organotin compounds, particularly tri-substituted derivatives like tributyltin, are known for their significant toxicity.[4][5] They are neurotoxic and can have detrimental effects on the immune system.[6] Due to their high lipophilicity, they can be difficult to remove from reaction products.[7]

This compound: The toxicity data for this compound is less extensive. According to its GHS classification, it is a flammable liquid and vapor, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] While it is a hazardous substance, the lack of heavy metal components might make it a more environmentally benign alternative to organotin reagents, provided its reactivity and byproducts are manageable.

Visualizing the Pathways and Processes

To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.

G General Reaction Scheme for Allylation Aldehyde R-CHO Product Homoallylic Alcohol Aldehyde->Product 1. Allylation 2. Workup Allyl_Reagent Allyl-M Allyl_Reagent->Product

Caption: General allylation of an aldehyde.

Reaction Mechanisms

G Proposed Barbier-Type Mechanism for this compound cluster_0 In Situ Reagent Formation cluster_1 Nucleophilic Addition This compound This compound Organometallic Allyl-M Intermediate This compound->Organometallic + Metal Metal M (e.g., Zn, In, Sn) Metal->Organometallic Intermediate Intermediate Complex Organometallic->Intermediate + Aldehyde Aldehyde R-CHO Aldehyde->Intermediate Product Homoallylic Alcohol Intermediate->Product Workup

Caption: Barbier-type allylation mechanism.

G Lewis Acid-Mediated Allylation with Organotin Reagents Allyltributyltin Allyl-SnBu₃ Intermediate Transition State Allyltributyltin->Intermediate Lewis_Acid Lewis Acid (e.g., TiCl₄) Activated_Aldehyde Activated Aldehyde Complex Lewis_Acid->Activated_Aldehyde Aldehyde R-CHO Aldehyde->Activated_Aldehyde + Lewis Acid Activated_Aldehyde->Intermediate Product Homoallylic Alcohol Intermediate->Product Workup

Caption: Lewis acid-mediated allylation.

Experimental Workflow

G Typical Experimental Workflow for Allylation Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reagents (Aldehyde, Allylating Agent, Catalyst) Setup->Addition Reaction Reaction Monitoring (TLC, GC) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for allylation.

Conclusion

Organotin reagents are highly effective and well-characterized reagents for the allylation of aldehydes, consistently providing high yields across a range of substrates. However, their significant toxicity and the challenge of removing tin byproducts are considerable drawbacks.

This compound presents a theoretically viable, metal-free (in its initial state) alternative. Its reactivity in Barbier-type reactions is plausible, but a clear lack of published experimental data for this specific application makes a direct performance comparison impossible at this time. While it is a hazardous material, the absence of a heavy metal component may offer environmental and purification advantages.

For researchers seeking a reliable and predictable method with a wealth of supporting literature, organotin reagents remain the standard choice, provided appropriate safety precautions are taken. The development and characterization of allylation protocols using this compound could represent a valuable contribution to the field, potentially offering a less toxic and more environmentally friendly approach to the synthesis of homoallylic alcohols. Further research is needed to validate the efficacy of this compound as a practical alternative to organotin reagents.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-2-butene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-iodo-2-butene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a flammable liquid and an irritant, this compound requires careful handling and disposal as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Segregation of Waste

Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate from cleaning contaminated glassware, in a designated and compatible waste container. Halogenated organic waste should be collected separately from non-halogenated waste streams to facilitate proper disposal and recycling.[1][2][3]

Step 2: Containerization

Use a clearly labeled, leak-proof container made of a material compatible with this compound. The original container is often a suitable option for waste collection.[4][5] Ensure the container is kept tightly closed except when adding waste.[4][5] Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spillage during transport.[4]

Step 3: Labeling

Properly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3] The label should also include the approximate concentration and a clear indication of the hazards (e.g., Flammable Liquid, Irritant).

Step 4: Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area away from heat, sparks, and open flames.[6][7][8] Ensure the storage area is secure and accessible only to authorized personnel.

Step 5: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup. Provide them with a complete and accurate description of the waste.

Key Data for this compound Disposal

PropertyValueCitation
Chemical Formula C4H7I[9]
Molecular Weight 182.00 g/mol [9]
GHS Hazard Classifications Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation)[9]
Primary Hazards Flammable, Corrosive, Irritant[9]
Incompatible Materials Strong oxidizing agents, Bases[6]

Disposal Workflow

G cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate this compound Waste A->C D Use a Compatible, Labeled Container C->D E Keep Container Securely Closed D->E F Do Not Exceed 90% Capacity E->F G Store in a Designated Hazardous Waste Area F->G H Keep Away from Ignition Sources G->H I Contact EHS or Certified Waste Disposal Company H->I J Provide Accurate Waste Information I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Iodo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Iodo-2-butene

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe management of this chemical. Adherence to these guidelines is paramount for laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Proper personal protective equipment is the primary defense against exposure.

Summary of Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3]To protect eyes from splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.To prevent skin contact, which can cause irritation.[2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[2][4]To prevent inhalation of vapors that may cause respiratory irritation.[1]

Operational Plan: From Handling to Disposal

A systematic approach is essential for the safe handling and disposal of this compound.

Pre-Handling Preparations
  • Ventilation Verification : Ensure the work area, preferably a chemical fume hood, is well-ventilated.[2][4]

  • Safety Equipment Check : Confirm that an eyewash station and safety shower are readily accessible.[2][5]

  • PPE Adherence : Put on all required personal protective equipment as detailed in the table above.

  • Ignition Source Removal : Eliminate all potential ignition sources, as the chemical is flammable.[2][6][7] Use non-sparking tools.[2][5]

Chemical Handling
  • Controlled Dispensing : Handle the chemical in a well-ventilated area to minimize vapor inhalation.[2][4]

  • Avoid Contact : Prevent direct contact with skin and eyes.[8]

  • Post-Handling Hygiene : Thoroughly wash hands after handling the chemical.[2][3]

Storage
  • Container Integrity : Keep the container tightly closed when not in use.[2][3][5][9]

  • Proper Storage Conditions : Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[5][6]

  • Secure Storage : Store in a locked cabinet or other secure location.[2][9]

Accidental Release Measures
  • Evacuation : Evacuate personnel from the affected area.

  • Ventilation : Ensure adequate ventilation.

  • Ignition Source Removal : Remove all sources of ignition.[2][6]

  • Containment : Use personal protective equipment during cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[2][6]

  • Environmental Protection : Prevent the chemical from entering drains.

Disposal Plan
  • Waste Classification : Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • Regulatory Compliance : Adhere to all federal, state, and local regulations for hazardous waste disposal.[2][3][5][9]

  • Approved Disposal Facility : Dispose of the waste through a licensed and approved waste disposal plant.[2][3][5][9]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][9][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7][9][10] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][6][11]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE handling_use Use in Fume Hood prep_ppe->handling_use prep_setup Verify Ventilation & Safety Equipment prep_setup->prep_ppe handling_store Store Properly handling_use->handling_store emergency_spill Spill Response handling_use->emergency_spill emergency_first_aid First Aid handling_use->emergency_first_aid cleanup_decon Decontaminate Work Area handling_store->cleanup_decon cleanup_dispose Dispose as Hazardous Waste cleanup_decon->cleanup_dispose emergency_spill->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

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